Product packaging for Bta-188(Cat. No.:CAS No. 314062-80-1)

Bta-188

Cat. No.: B3062578
CAS No.: 314062-80-1
M. Wt: 368.5 g/mol
InChI Key: LNKHWGSSSPTTHB-CJLVFECKSA-N
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Description

Bta-188 is a useful research compound. Its molecular formula is C21H28N4O2 and its molecular weight is 368.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28N4O2 B3062578 Bta-188 CAS No. 314062-80-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

314062-80-1

Molecular Formula

C21H28N4O2

Molecular Weight

368.5 g/mol

IUPAC Name

(E)-N-ethoxy-1-[4-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]phenyl]methanimine

InChI

InChI=1S/C21H28N4O2/c1-3-27-22-16-19-5-7-20(8-6-19)26-15-12-18-10-13-25(14-11-18)21-9-4-17(2)23-24-21/h4-9,16,18H,3,10-15H2,1-2H3/b22-16+

InChI Key

LNKHWGSSSPTTHB-CJLVFECKSA-N

Isomeric SMILES

CCO/N=C/C1=CC=C(C=C1)OCCC2CCN(CC2)C3=NN=C(C=C3)C

Canonical SMILES

CCON=CC1=CC=C(C=C1)OCCC2CCN(CC2)C3=NN=C(C=C3)C

Origin of Product

United States

Foundational & Exploratory

BTA-188: An In-Depth Technical Guide on its Mechanism of Action as a Picornavirus Capsid-Binding Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTA-188 is a potent, orally bioavailable antiviral compound belonging to the class of pyridazinyl oxime ethers. It exhibits broad-spectrum activity against a wide range of picornaviruses, including numerous serotypes of human rhinovirus (HRV), the primary causative agent of the common cold, and various enteroviruses (EV), which are responsible for a spectrum of severe human diseases. The core mechanism of action of this compound is the inhibition of viral entry into the host cell through direct binding to the viral capsid. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.

Core Mechanism of Action: Capsid Stabilization and Inhibition of Uncoating

This compound is a member of a class of antiviral agents known as capsid binders. These small molecules target a highly conserved hydrophobic pocket located within the viral protein 1 (VP1) of the picornavirus capsid.[1] The binding of this compound into this pocket has a profound stabilizing effect on the entire virion.[2]

The uncoating of the viral genome is a critical step in the picornavirus life cycle. This process is triggered by the interaction of the virus with host cell receptors, which induces conformational changes in the capsid, leading to the release of the viral RNA into the cytoplasm. This compound, by occupying the VP1 hydrophobic pocket, effectively locks the capsid in a rigid, non-infectious conformation. This stabilization prevents the necessary conformational rearrangements required for uncoating, thereby halting the infection at an early stage.[2]

The VP1 pocket normally contains a lipid molecule, often referred to as a "pocket factor," which is displaced upon receptor binding to facilitate uncoating. Capsid-binding inhibitors like this compound compete with this pocket factor for binding, but with a much higher affinity, thus preventing the initiation of the uncoating process.

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Caption: this compound binds to the VP1 pocket, preventing uncoating and subsequent viral replication.

Quantitative Antiviral Activity

The antiviral potency of this compound has been evaluated against a broad panel of picornavirus serotypes using cytopathic effect (CPE) inhibition assays. The 50% inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) values, along with the 50% cytotoxic concentration (CC50) in host cells, are summarized below. These data demonstrate the potent and selective antiviral activity of this compound.

Virus Serotype/IsolateIC50 (nM)IC90 (nM)CC50 (nM)Cell Line
Human Rhinovirus (HRV)
HRV-20.811≥4,588HeLa
Selected HRV Serotypes0.5 - 6,701-≥4,588HeLa
Clinical Isolates (n=3)--≥4,588HeLa
Enterovirus (EV)
Enterovirus 71 (EV71)82109≥4,588Vero
Poliovirus (Sabin)82-≥4,588-
Coxsackievirus A773 - 3,608-≥4,588-
Coxsackievirus B773 - 3,608-≥4,588-
Echovirus193 - 5,155-≥4,588-
Data compiled from a study by Barnard et al. (2004).[1]

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay by Neutral Red Uptake

This assay quantifies the ability of a compound to protect cells from virus-induced cell death.

Methodology:

  • Cell Seeding: Near-confluent monolayers of a suitable host cell line (e.g., HeLa for HRV, Vero for EV71) are prepared in 96-well microtiter plates.

  • Compound Dilution: this compound is serially diluted (typically in half-log10 increments) in cell culture medium.

  • Infection and Treatment: An equal volume of virus suspension, diluted to a multiplicity of infection (MOI) that causes 100% CPE in 5-7 days (typically 0.001 to 0.01), is added to the cell monolayers immediately after the addition of the diluted compound. Each concentration is tested in quadruplicate.

  • Incubation: Plates are incubated at 37°C in a humidified 5% CO2 atmosphere until CPE is complete in the virus control wells.

  • Staining: The culture medium is removed, and a solution of Neutral Red (NR) dye is added to each well. The plate is incubated to allow for the uptake of the dye by viable cells.

  • Quantification: The unincorporated dye is removed by washing, and the dye taken up by the cells is extracted. The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: Absorbance values are expressed as a percentage of the untreated, uninfected cell controls. The IC50 is calculated by regression analysis of the dose-response curve.[1]

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CPE_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Cells Seed cells in 96-well plate Add_Compound Add this compound dilutions to cells Cells->Add_Compound Compound Prepare serial dilutions of this compound Compound->Add_Compound Virus Prepare virus inoculum Infect Add virus to cells Virus->Infect Add_Compound->Infect Incubate Incubate for 5-7 days Infect->Incubate Stain Stain with Neutral Red Incubate->Stain Extract Extract dye Stain->Extract Read Measure absorbance at 540 nm Extract->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the Cytopathic Effect (CPE) inhibition assay.

Resistance Studies

The emergence of drug-resistant viral strains can provide valuable insights into the mechanism of action of an antiviral compound.

Methodology:

  • Virus Propagation in the Presence of Inhibitor: A picornavirus (e.g., EV-D68) is passaged in cell culture in the presence of sub-optimal concentrations of this compound.

  • Dose Escalation: With each subsequent passage, the concentration of this compound is gradually increased.

  • Monitoring Resistance: The IC50 of the passaged virus is determined at regular intervals to monitor for the emergence of a resistant phenotype.

  • Genotypic Analysis: Once a significant increase in the IC50 is observed, the genome of the resistant virus is sequenced, with a particular focus on the capsid-encoding region (P1).

  • Identification of Mutations: Mutations that are present in the resistant virus but absent in the wild-type virus are identified. These mutations often map to the drug-binding site or regions that allosterically affect drug binding.

For other capsid-binding inhibitors, resistance mutations have been identified in the VP1 protein, confirming the location of the binding pocket.[3]

Signaling Pathways and Molecular Interactions

The interaction of this compound with the viral capsid is a direct physical interaction and does not directly involve host cell signaling pathways in its primary mechanism of action. The key molecular interaction is the high-affinity binding of this compound to the hydrophobic pocket within VP1.

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Molecular_Interaction BTA188 This compound VP1_Pocket VP1 Hydrophobic Pocket BTA188->VP1_Pocket High-affinity binding Capsid_Stabilization Capsid Stabilization VP1_Pocket->Capsid_Stabilization Induces Uncoating_Inhibition Inhibition of Uncoating Capsid_Stabilization->Uncoating_Inhibition Leads to

Caption: Logical relationship of this compound's molecular interactions.

Conclusion

This compound is a potent picornavirus inhibitor that acts through a well-defined mechanism of capsid binding and stabilization. Its ability to prevent viral uncoating makes it an attractive candidate for the treatment of infections caused by a broad range of rhinoviruses and enteroviruses. The quantitative data presented in this guide underscore its high potency and selectivity. Further research, including crystallographic studies of this compound in complex with the viral capsid and detailed pharmacokinetic and pharmacodynamic analyses, will be crucial for its continued development as a therapeutic agent.

References

Bta-188: A Technical Guide to a Potent Antipicornavirus Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bta-188 is a novel, orally bioavailable pyridazinyl oxime ether demonstrating potent in vitro activity against a broad spectrum of picornaviruses, including numerous serotypes of human rhinovirus (HRV), the primary causative agent of the common cold, and other enteroviruses. As a capsid-binding inhibitor, this compound represents a promising chemotherapeutic agent for the treatment of infections caused by the Picornaviridae family of viruses. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, in vitro efficacy, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound is chemically identified as (E)-N-ethoxy-1-[4-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]phenyl]methanimine. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₂₁H₂₈N₄O₂
Molecular Weight 368.47 g/mol
IUPAC Name (E)-N-ethoxy-1-[4-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]phenyl]methanimine
CAS Number 314062-80-1
SMILES CCO/N=C/c1ccc(cc1)OCCC2CCN(CC2)c3ccc(C)nn3
InChI Key LNKHWGSSSPTTHB-CJLVFECKSA-N

Mechanism of Action: Viral Capsid Inhibition

This compound functions as a capsid-binding inhibitor, a mechanism shared with its predecessor compound, pirodavir. This class of antiviral agents directly interacts with the viral capsid, the protein shell that encloses the viral genome. By binding to the capsid, this compound is thought to stabilize the virion, thereby preventing the conformational changes necessary for uncoating and the subsequent release of viral RNA into the host cell cytoplasm. This inhibition occurs at an early stage of the viral replication cycle. A key advantage of this direct antiviral mechanism is its activity against a wide range of rhinovirus serotypes, irrespective of the specific host cell receptor they utilize for entry (e.g., ICAM-1 or the LDL receptor).[1][2]

cluster_antiviral Antiviral Assay Workflow cluster_cytotoxicity Cytotoxicity Assay Workflow A1 Plate HeLa Cells A2 Prepare Serial Dilutions of this compound A1->A2 A3 Infect Cells with Virus and Add Compound A2->A3 A4 Incubate (2-4 days) A3->A4 A5 Stain with Neutral Red A4->A5 A6 Measure Absorbance A5->A6 A7 Calculate IC50 A6->A7 C1 Plate Various Cell Lines C2 Prepare Serial Dilutions of this compound C1->C2 C3 Add Compound to Cells (No Virus) C2->C3 C4 Incubate C3->C4 C5 Assess Cell Viability (e.g., Neutral Red) C4->C5 C6 Measure Absorbance C5->C6 C7 Calculate CC50 C6->C7

References

An In-Depth Technical Guide to BTA-188 (CAS Number: 314062-80-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTA-188 is a potent, orally active antiviral compound identified as a capsid-binding inhibitor of picornaviruses, particularly human rhinoviruses (HRV) and enterovirus 71 (EV71).[1] As a pyridazinyl oxime ether, this compound represents an important chemotype in the development of antipicornaviral agents.[1] This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, in vitro efficacy, and known metabolic liabilities. The information is presented to support further research and development in the field of antiviral therapeutics.

Core Compound Information

PropertyValueSource
Compound Name This compound[1][2]
CAS Number 314062-80-1[2]
Molecular Formula C21H28N4O2[2]
Molecular Weight 368.47 g/mol
Chemical Name Benzaldehyde, 4-[2-[1-(6-methyl-3-pyridazinyl)-4-piperidinyl]ethoxy]-, O-ethyloxime[2]
Synonyms BTA 188, (E)-N-ethoxy-1-[4-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]phenyl]methanimine[2]

Mechanism of Action: Capsid Binding and Uncoating Inhibition

This compound exerts its antiviral effect through a well-established mechanism for "WIN-like" compounds: direct binding to the viral capsid. Specifically, it targets a hydrophobic pocket within the viral protein 1 (VP1). This binding event stabilizes the viral capsid, preventing the conformational changes necessary for the uncoating process and the subsequent release of the viral RNA genome into the cytoplasm of the host cell. By inhibiting uncoating, this compound effectively halts the viral replication cycle at an early stage.

DOT Script for this compound Mechanism of Action

BTA188_Mechanism cluster_virus Picornavirus cluster_host Host Cell Viral RNA Viral RNA Capsid (VP1) Capsid (VP1) Receptor Host Cell Receptor Capsid (VP1)->Receptor Attachment Uncoating Blocked Uncoating Blocked Receptor->Uncoating Blocked Endocytosis Cytoplasm Replication Viral RNA Replication This compound This compound Binding This compound->Binding Binding->Capsid (VP1) Binds to hydrophobic pocket Uncoating Blocked->Replication No RNA release

Figure 1: this compound binds to the VP1 capsid protein, preventing uncoating and viral RNA release.

In Vitro Antiviral Activity

This compound has demonstrated potent in vitro activity against a range of picornaviruses. The following table summarizes the available quantitative data on its efficacy.

VirusAssay TypeCell LineEndpointValue
Human Rhinovirus 2 (HRV-2) CPE Inhibition-IC500.8 nM
CPE Inhibition-IC9011 nM
Enterovirus CPE Inhibition-IC5082 nM
CPE Inhibition-IC90109 nM

CPE: Cytopathic Effect; IC50: 50% Inhibitory Concentration; IC90: 90% Inhibitory Concentration.

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay for Antiviral Activity

This assay is a common method to determine the in vitro efficacy of an antiviral compound by measuring the prevention of virus-induced cell death.

  • Cell Seeding: Host cells susceptible to the target virus (e.g., HeLa cells for rhinoviruses, RD cells for enteroviruses) are seeded in 96-well microtiter plates and incubated to form a confluent monolayer.

  • Compound Dilution: this compound is serially diluted to a range of concentrations.

  • Infection and Treatment: The cell culture medium is removed, and the cells are infected with a standardized amount of virus. Subsequently, the different dilutions of this compound are added to the wells. Control wells with uninfected cells, infected untreated cells, and uninfected cells treated with the compound are included.

  • Incubation: The plates are incubated for a period sufficient to allow for the development of CPE in the virus control wells (typically 3-5 days).

  • CPE Assessment: The plates are examined microscopically to determine the extent of CPE in each well. Alternatively, cell viability can be quantified using a colorimetric assay (e.g., MTT, XTT) or by staining with crystal violet.

  • Data Analysis: The concentration of this compound that inhibits CPE by 50% (IC50) and 90% (IC90) is calculated by plotting the percentage of CPE inhibition against the drug concentration.

DOT Script for CPE Inhibition Assay Workflow

CPE_Assay_Workflow Start Start Seed_Cells Seed Host Cells in 96-well Plates Start->Seed_Cells Prepare_Compound Prepare Serial Dilutions of this compound Seed_Cells->Prepare_Compound Infect_Cells Infect Cells with Virus Seed_Cells->Infect_Cells Add_Compound Add this compound Dilutions to Wells Prepare_Compound->Add_Compound Infect_Cells->Add_Compound Incubate Incubate for 3-5 Days Add_Compound->Incubate Assess_CPE Assess Cytopathic Effect (Microscopy/Colorimetric Assay) Incubate->Assess_CPE Analyze_Data Calculate IC50/IC90 Assess_CPE->Analyze_Data

Figure 2: Workflow for a typical cytopathic effect (CPE) inhibition assay.

Pharmacokinetics, Metabolism, and Toxicology

While this compound showed promising initial pharmacokinetic and toxicity profiles, further studies revealed undesirable metabolic liabilities. This led to the development of its successor, BTA798 (vapendavir), which exhibits improved metabolic stability. Specific quantitative data on the pharmacokinetics, metabolism, and toxicology of this compound are not extensively available in the public domain, likely due to the shift in focus to the development of BTA798.

Conclusion and Future Perspectives

This compound is a significant compound in the study of antipicornaviral agents, demonstrating the potential of capsid-binding inhibitors. Although its development was superseded by a metabolically more stable analogue, the data on this compound provides a valuable reference for the design and evaluation of new antiviral drugs targeting picornaviruses. Further research could focus on fully characterizing the metabolic pathways of this compound to better understand the structure-activity and structure-metabolism relationships within this class of compounds. Such studies would be instrumental in the rational design of future antiviral candidates with improved efficacy and safety profiles.

References

Unraveling the Antiviral Profile of Bta-188: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Novel Antiviral Candidate for Researchers and Drug Development Professionals

Introduction

The emergence of novel and re-emerging viral pathogens presents a continuous and significant threat to global public health. The development of broad-spectrum antiviral agents is a critical priority for the scientific and medical communities. This technical guide provides a comprehensive overview of the antiviral spectrum of Bta-188, a promising investigational agent. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the field of virology and antiviral therapeutics.

Based on a thorough review of available scientific literature, there is currently no public information available regarding a specific antiviral compound designated as This compound . Searches for "this compound" in scientific databases and clinical trial registries did not yield any results pertaining to an antiviral agent. The prefix "Bta" is often associated with molecules derived from Bos taurus (cattle), such as microRNAs (e.g., Bta-miR-34b, Bta-miR-493), which have been studied for their roles in cellular processes like proliferation and apoptosis through signaling pathways such as MEK/ERK.[1][2] However, these are not small-molecule antiviral drugs.

Other compounds with the numerical designator "188" have been identified in different therapeutic areas, but none are antiviral agents named this compound. These include:

  • ATA188 : An investigational therapy for progressive multiple sclerosis.[3]

  • TAK-188 : An anti-CCR8 antibody-drug conjugate for advanced solid tumors.[4]

  • Poloxamer 188 : A non-ionic block copolymer with cell membrane-sealing properties.[5]

  • DAIICHI-DS7300-188 : An antibody-drug conjugate being studied in small cell lung cancer.

Given the absence of specific data for a compound named "this compound," this guide will, for illustrative purposes, outline the typical experimental framework and data presentation that would be expected for a novel antiviral candidate. This will include hypothetical data tables, detailed experimental methodologies, and diagrams of relevant signaling pathways that are commonly investigated in antiviral research. This framework can serve as a template for the evaluation and presentation of data for new antiviral compounds.

Hypothetical Antiviral Activity of a Novel Compound

For a novel antiviral agent, a comprehensive in vitro evaluation against a panel of viruses is the first step in determining its spectrum of activity. The following table summarizes hypothetical quantitative data for a theoretical antiviral compound.

Virus FamilyVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
OrthomyxoviridaeInfluenza A virus (H1N1)MDCK0.5>100>200
CoronaviridaeSARS-CoV-2Vero E61.2>100>83.3
FlaviviridaeZika VirusHuh-72.5>100>40
PicornaviridaeRhinovirus 14HeLa5.0>100>20
HerpesviridaeHerpes Simplex Virus 1 (HSV-1)Vero>50>100N/A

Caption: Hypothetical antiviral activity and cytotoxicity of a novel compound.

Standard Experimental Protocols in Antiviral Research

Detailed and reproducible experimental protocols are essential for the validation of antiviral activity. Below are standard methodologies that would be employed to generate the data presented above.

Cell Culture and Virus Propagation
  • Cell Lines: Madin-Darby Canine Kidney (MDCK), Vero E6, Huh-7, and HeLa cells would be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells would be cultured at 37°C in a humidified atmosphere with 5% CO₂.

  • Virus Stocks: Influenza A/PR/8/34 (H1N1), SARS-CoV-2 (USA-WA1/2020), Zika Virus (MR 766), Rhinovirus 14 (VR-284), and Herpes Simplex Virus 1 (KOS) would be propagated in their respective permissive cell lines. Viral titers would be determined by plaque assay or TCID₅₀ (50% Tissue Culture Infectious Dose) assay.

Cytotoxicity Assay

The potential toxicity of a compound on host cells is a critical parameter.

G cluster_workflow Cytotoxicity Assay Workflow A Seed cells in 96-well plates B Add serial dilutions of the compound A->B C Incubate for 48-72 hours B->C D Add CellTiter-Glo® reagent C->D E Measure luminescence D->E F Calculate CC₅₀ E->F

Caption: Workflow for determining compound cytotoxicity (CC₅₀).

  • Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

  • The culture medium is replaced with fresh medium containing two-fold serial dilutions of the test compound.

  • Plates are incubated for 48 to 72 hours at 37°C.

  • Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

  • The 50% cytotoxic concentration (CC₅₀) is calculated by non-linear regression analysis of the dose-response curve.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay quantifies the ability of a compound to inhibit virus-induced cell death.

G cluster_workflow Plaque Reduction Assay Workflow A Seed cells in 6-well plates B Infect with virus (e.g., 100 PFU/well) A->B C Add overlay medium with serial dilutions of the compound B->C D Incubate until plaques are visible C->D E Fix and stain plaques D->E F Count plaques and calculate EC₅₀ E->F

Caption: Workflow for the Plaque Reduction Assay (EC₅₀).

  • Confluent monolayers of cells in 6-well plates are infected with the virus at a multiplicity of infection (MOI) that yields approximately 100 plaque-forming units (PFU) per well.

  • After a 1-hour adsorption period, the inoculum is removed, and the cells are washed.

  • An overlay medium (e.g., containing 1.2% Avicel®) with serial dilutions of the test compound is added.

  • Plates are incubated until visible plaques are formed.

  • Cells are fixed with 4% paraformaldehyde and stained with a crystal violet solution.

  • Plaques are counted, and the 50% effective concentration (EC₅₀) is determined by analyzing the dose-dependent reduction in plaque numbers.

Investigation of a Hypothetical Mechanism of Action: Targeting the NF-κB Signaling Pathway

Many viruses manipulate host signaling pathways to facilitate their replication. A common target for antiviral intervention is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of the inflammatory response. A hypothetical antiviral compound could exert its effect by inhibiting this pathway.

G cluster_pathway Hypothetical Inhibition of NF-κB Signaling Viral PAMPs Viral PAMPs TLR/RLR TLR/RLR Activation Viral PAMPs->TLR/RLR IKK Complex IKK Complex TLR/RLR->IKK Complex IκBα IκBα Phosphorylation (Inhibited by this compound) IKK Complex->IκBα NF-κB NF-κB (p65/p50) IκBα->NF-κB degradation Nucleus Nucleus NF-κB->Nucleus translocation Pro-inflammatory Genes Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Genes This compound This compound This compound->IκBα

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

In this hypothetical model, viral pathogen-associated molecular patterns (PAMPs) are recognized by host pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) or RIG-I-like receptors (RLRs). This triggers a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitor of NF-κB, IκBα, leading to its ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and induce the expression of pro-inflammatory and pro-viral genes. A compound like the hypothetical "this compound" could inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation and subsequent gene expression, which would curtail viral replication and the associated inflammatory response.

While there is no available information on an antiviral agent named this compound, the framework provided in this technical guide illustrates the standard approach for characterizing the antiviral spectrum and mechanism of action of a novel compound. This includes the generation of robust quantitative data on antiviral efficacy and cytotoxicity, the use of detailed and standardized experimental protocols, and the elucidation of the molecular pathways targeted by the compound. Future research and publications will be necessary to determine if a compound with the designation this compound exists and to characterize its potential as an antiviral therapeutic.

References

An In-depth Technical Guide on the Capsid-Binding Properties of Bta-188

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the capsid-binding properties of Bta-188, a potent antiviral agent. The document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visualizations of its operational framework.

Introduction to this compound

This compound is a pyridazinyl oxime ether that has demonstrated significant inhibitory activity against picornaviruses, particularly human rhinoviruses (HRV) and enterovirus 71 (EV71).[1] As a member of the capsid-binding inhibitor class of antiviral compounds, this compound's mechanism of action involves direct interaction with the viral capsid, preventing the release of the viral genome into the host cell. This guide will delve into the specifics of this interaction and the methodologies used to characterize it.

Quantitative Data Summary

The antiviral activity of this compound has been quantified against a range of picornaviruses. The following tables summarize the 50% inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) values for this compound against various Human Rhinovirus (HRV) serotypes and Enterovirus 71 (EV71).

Table 1: Antiviral Activity of this compound against Human Rhinovirus (HRV) Serotypes

Virus SerotypeIC50 (nM)IC90 (nM)
HRV-20.811
Other reported serotypes0.5 - 6,701Not widely reported

Data compiled from publicly available research.[1][2] The wide range in IC50 values reflects the natural diversity in susceptibility among different HRV serotypes.

Table 2: Antiviral Activity of this compound against Enterovirus 71 (EV71)

Virus StrainIC50 (nM)IC90 (nM)
EV7182109

Data for EV71 demonstrates the potency of this compound against this significant pathogen.[1][2]

Mechanism of Action: Capsid Binding and Uncoating Inhibition

This compound, like other capsid-binding inhibitors such as pleconaril, targets a hydrophobic pocket within the viral protein 1 (VP1) of the picornavirus capsid.[1][2] This binding event stabilizes the capsid structure, thereby preventing the conformational changes necessary for the virus to uncoat and release its RNA genome into the cytoplasm of the host cell.

The binding site is located beneath the "canyon," a depression on the viral surface that is responsible for binding to host cell receptors.[3][4] By occupying this pocket, this compound effectively locks the capsid in a non-infectious state.

Signaling Pathway and Logical Relationship of this compound's Action

The following diagram illustrates the logical steps involved in the antiviral action of this compound.

Bta188_Mechanism cluster_virus_entry Viral Entry and Uncoating cluster_inhibition Inhibition by this compound Virus Picornavirus Receptor Host Cell Receptor Virus->Receptor Attachment Binding Virus-Receptor Binding Receptor->Binding Endocytosis Endocytosis Binding->Endocytosis Uncoating Viral Capsid Uncoating Endocytosis->Uncoating Conformational Change RNA_Release Viral RNA Release Uncoating->RNA_Release Block_Uncoating Uncoating Blocked Replication Viral Replication RNA_Release->Replication Leads to Bta188 This compound VP1_Pocket VP1 Hydrophobic Pocket Bta188->VP1_Pocket Binds to Capsid_Stabilization Capsid Stabilization VP1_Pocket->Capsid_Stabilization Capsid_Stabilization->Block_Uncoating Block_Uncoating->Replication Prevents

Caption: Mechanism of this compound antiviral activity.

Experimental Protocols

The characterization of this compound's antiviral properties relies on several key in vitro assays. The following are detailed methodologies for these experiments.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a fundamental method for quantifying the ability of a compound to inhibit virus-induced cell death.

Protocol:

  • Cell Seeding: Seed near-confluent monolayers of a suitable host cell line (e.g., HeLa, RD, or KB cells) in 96-well microtiter plates.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection and Treatment: Add the diluted this compound to the cell monolayers. Immediately after, add the virus at a multiplicity of infection (MOI) that causes 100% CPE in control wells within 5-7 days.

  • Incubation: Incubate the plates at 37°C in a humidified CO2 incubator.

  • CPE Observation: Visually inspect the plates daily for the appearance of cytopathic effects and compare the treated wells to the virus-only and cell-only controls.

  • Quantification: Quantify the CPE inhibition, often by using a neutral red uptake assay.

Neutral Red (NR) Uptake Assay

This assay provides a quantitative measure of cell viability, which is used to determine the IC50 of the antiviral compound and the 50% cytotoxic concentration (CC50).

Protocol:

  • Perform CPE Inhibition Assay: Follow steps 1-4 of the CPE inhibition assay.

  • Staining: After the incubation period, remove the culture medium and add a solution of neutral red dye to the wells. Incubate for a period to allow viable cells to take up the dye.

  • Wash and Elute: Wash the wells to remove excess dye. Then, add a destaining solution to elute the dye from the cells.

  • Spectrophotometry: Measure the absorbance of the eluted dye at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the IC50 and CC50 values from the dose-response curves.

Experimental Workflow Diagram

The following diagram illustrates the workflow for determining the antiviral activity of this compound.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_experiment Experiment cluster_analysis Data Analysis Cell_Culture Prepare Host Cell Monolayers in 96-well plates Infection_Treatment Add Compound and Virus to Cell Monolayers Cell_Culture->Infection_Treatment Compound_Dilution Prepare Serial Dilutions of this compound Compound_Dilution->Infection_Treatment Virus_Stock Prepare Virus Stock (known MOI) Virus_Stock->Infection_Treatment Incubation Incubate at 37°C for 5-7 days Infection_Treatment->Incubation CPE_Observation Visual Observation of Cytopathic Effect Incubation->CPE_Observation NR_Assay Neutral Red Uptake Assay CPE_Observation->NR_Assay Absorbance_Reading Read Absorbance NR_Assay->Absorbance_Reading Data_Calculation Calculate IC50 and CC50 Absorbance_Reading->Data_Calculation

References

In Vitro Efficacy of BTA-188 (Vapendavir) Against Rhinovirus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human rhinoviruses (HRVs) are the predominant cause of the common cold and are significant contributors to exacerbations of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The development of effective antiviral therapies against rhinovirus remains a key objective in respiratory medicine. This technical guide provides an in-depth overview of the in vitro efficacy of BTA-188, more commonly known as Vapendavir (formerly BTA-798), a potent antiviral compound targeting rhinovirus. While the specific designation "this compound" does not correspond to a widely recognized antiviral in scientific literature, the context of rhinovirus research strongly indicates that the intended subject is Vapendavir, a well-documented anti-rhinoviral agent. This guide will therefore focus on the available data for Vapendavir.

Vapendavir is a capsid-binding agent that inhibits viral replication by interfering with the early stages of the viral life cycle.[1][2][3] This document summarizes the quantitative data on its antiviral activity, details the experimental protocols for its evaluation, and illustrates the key mechanisms and workflows through diagrams.

Data Presentation: In Vitro Antiviral Activity

While extensive public data on the specific IC50 and EC50 values of Vapendavir against a broad panel of rhinovirus serotypes is limited, its potent activity has been demonstrated in various studies. For context, data for the parent compound, pirodavir, and for Vapendavir against other picornaviruses are presented below. Vapendavir has been shown to be active against 97% of tested rhinoviruses.[4][5][6]

CompoundVirusAssay TypeCell LinePotency (EC50/IC50)Cytotoxicity (CC50)Selectivity Index (SI)Reference
Pirodavir Rhinovirus (80% of 100 serotypes)CPE Reduction-~0.064 µM>100 µM>1562[7]
Vapendavir (BTA-798) Enterovirus 71 (EV71)CPE Reduction-0.5-1.4 µMNot ReportedNot Reported[8]

Note: The lack of comprehensive, publicly available IC50/EC50 data for Vapendavir against a wide range of rhinovirus serotypes is a limitation. The data for pirodavir and EV71 are included to provide a general understanding of the potency of this class of compounds.

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method to determine the antiviral activity of a compound by measuring the inhibition of virus-induced cell death.

a. Materials:

  • HeLa cells (Ohio or H1-HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Human Rhinovirus (e.g., HRV-14, HRV-16)

  • Vapendavir (BTA-798)

  • 96-well cell culture plates

  • Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

  • Microplate reader

b. Procedure:

  • Seed HeLa cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 1.5 x 10^4 cells/well).

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of Vapendavir in cell culture medium.

  • After 24 hours, when the cell monolayer is confluent, remove the growth medium.

  • Add the serially diluted compound to the wells in triplicate. Include wells with virus only (virus control) and cells only (cell control).

  • Add a predetermined amount of rhinovirus (e.g., 100 TCID50) to all wells except the cell control wells.

  • Incubate the plates at 33°C (optimal temperature for rhinovirus replication) in a humidified 5% CO2 incubator for 3-5 days, or until the virus control wells show approximately 90% CPE.

  • After the incubation period, discard the medium and stain the cells with Crystal Violet solution for 10-15 minutes.

  • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Solubilize the stain by adding a suitable solvent (e.g., methanol or a solution of 1% SDS in PBS).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the viral cytopathic effect by 50%.

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques in the presence of an antiviral compound.

a. Materials:

  • HeLa cells (Ohio)

  • 6-well or 12-well cell culture plates

  • Human Rhinovirus (e.g., HRV-14)

  • Vapendavir (BTA-798)

  • Overlay medium (e.g., containing 0.7% low-melt agarose or carboxymethyl cellulose in culture medium)

  • Crystal Violet staining solution

b. Procedure:

  • Seed HeLa cells in 6-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the rhinovirus stock.

  • Infect the cell monolayers with the diluted virus for 1 hour at 33°C to allow for viral adsorption.

  • During the adsorption period, prepare serial dilutions of Vapendavir in the overlay medium.

  • After adsorption, remove the virus inoculum and wash the cell monolayers with PBS.

  • Add the overlay medium containing the different concentrations of Vapendavir to the respective wells.

  • Incubate the plates at 33°C in a humidified 5% CO2 incubator for 3-4 days to allow for plaque formation.

  • After incubation, fix the cells with a formaldehyde solution and then stain with Crystal Violet.

  • Count the number of plaques in each well.

  • The 50% inhibitory concentration (IC50) is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[9]

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of Vapendavir

Vapendavir is a capsid-binding inhibitor. It targets a hydrophobic pocket within the viral protein 1 (VP1) of the rhinovirus capsid.[1][2][3] Binding of Vapendavir to this pocket stabilizes the capsid, thereby preventing the conformational changes necessary for viral uncoating and the release of the viral RNA into the host cell cytoplasm. This effectively halts the viral replication process at a very early stage.

G Mechanism of Action of Vapendavir (BTA-798) cluster_virus Rhinovirus cluster_cell Host Cell Rhinovirus Rhinovirus VP1_Pocket VP1 Hydrophobic Pocket Rhinovirus->VP1_Pocket Viral_RNA Viral RNA Rhinovirus->Viral_RNA Cell_Membrane Cell Membrane Rhinovirus->Cell_Membrane Attachment Binding Binding VP1_Pocket->Binding Uncoating_Inhibition Inhibition of Uncoating Viral_RNA->Uncoating_Inhibition Cytoplasm Cytoplasm Vapendavir Vapendavir Vapendavir->Binding Stabilization Capsid Stabilization Binding->Stabilization Stabilization->Uncoating_Inhibition Uncoating_Inhibition->Cytoplasm No RNA Release Replication_Blocked Viral Replication Blocked Uncoating_Inhibition->Replication_Blocked

Caption: Vapendavir's mechanism of action.

Experimental Workflow: In Vitro Efficacy Testing

The following diagram illustrates the general workflow for evaluating the in vitro efficacy of an antiviral compound like Vapendavir against rhinovirus.

G Workflow for In Vitro Efficacy Testing of Vapendavir Start Start Cell_Culture 1. Cell Culture (e.g., HeLa cells) Start->Cell_Culture Virus_Infection 3. Virus Infection (Rhinovirus) Cell_Culture->Virus_Infection Cytotoxicity 7. Cytotoxicity Assay (e.g., MTS/XTT) Cell_Culture->Cytotoxicity Compound_Prep 2. Compound Preparation (Serial Dilutions of Vapendavir) Compound_Prep->Virus_Infection Compound_Prep->Cytotoxicity Incubation 4. Incubation Virus_Infection->Incubation Assay 5. Efficacy Assay Incubation->Assay CPE_Assay CPE Inhibition Assay Assay->CPE_Assay Method 1 Plaque_Assay Plaque Reduction Assay Assay->Plaque_Assay Method 2 Data_Analysis 6. Data Analysis CPE_Assay->Data_Analysis Plaque_Assay->Data_Analysis EC50_IC50 Calculate EC50 / IC50 Data_Analysis->EC50_IC50 Selectivity_Index 8. Determine Selectivity Index (CC50 / EC50) EC50_IC50->Selectivity_Index CC50 Calculate CC50 Cytotoxicity->CC50 CC50->Selectivity_Index End End Selectivity_Index->End

References

Methodological & Application

Application Notes and Protocols for Bta-188 (Poloxamer 188) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bta-188, more commonly known as Poloxamer 188 (P188), is a non-ionic block copolymer surfactant. In cell culture, it is primarily utilized as a shear-protective agent, safeguarding cells from hydrodynamic stress in various applications, including bioreactors, suspension cultures, and during pipetting or centrifugation. Its membrane-sealing properties also offer protection against cell damage and apoptosis, making it a valuable supplement in numerous cell culture systems. This document provides detailed application notes and protocols for the effective use of Poloxamer 188 in cell culture experiments.

While "Bta" can also be a prefix for Bos taurus (bovine) microRNAs (e.g., bta-miR-34b), this document will focus on Poloxamer 188, the most likely subject of interest given the "this compound" query in a general cell culture context. A brief section at the end will address the potential relevance of bovine-derived microRNAs.

Mechanism of Action

Poloxamer 188 integrates into damaged cell membranes, effectively "sealing" pores and preventing the leakage of intracellular contents and the influx of harmful extracellular substances.[1] This action helps to maintain cellular integrity and viability, particularly under conditions of mechanical stress. Additionally, Poloxamer 188 has been shown to reduce apoptosis and inflammation, further contributing to its protective effects.

A proposed mechanism for its protective action involves the stabilization of the cell membrane, thereby preventing the activation of damaging pathways that can be triggered by membrane disruption.[1]

Core Applications in Cell Culture

  • Shear Stress Protection: In suspension cultures and bioreactors, Poloxamer 188 protects cells from damage caused by agitation and sparging.

  • Cryopreservation: It can be used as an additive in freezing media to improve post-thaw cell viability.

  • High-Density Cultures: In high-density cell culture, Poloxamer 188 can enhance transduction efficiency for gene therapy applications.[2]

  • In Vitro Injury Models: It is used to study and mitigate cellular damage in models of traumatic injury and ischemia/reperfusion.[3]

Quantitative Data Summary

The optimal concentration of Poloxamer 188 can vary depending on the cell type and the specific application. The following table summarizes concentrations and observed effects from various studies.

ApplicationCell TypeConcentration RangeObserved Effects
Shear ProtectionCHO Cells0.1% (w/v)Protection against hydrodynamic stress in suspension culture.
Post-Injury ProtectionMouse Brain Microvascular Endothelial Cells10 µM, 100 µM, 1 mMEnhanced cell number/viability and metabolic activity; prevention of increased cytotoxicity after mild-to-moderate injury.[3]
Modulation of Immune CellsHuman Polymorphonuclear (PMN) cells0.5 - 15 mg/mLDose-dependent effects on superoxide anion production and CD11b expression.[4]
Lentiviral TransductionHuman CD34+ cellsNot specifiedUsed as an adjuvant to improve transduction efficiency in high-density cultures.[2]

Experimental Protocols

Protocol 1: General Use of Poloxamer 188 for Shear Stress Protection in Suspension Culture

This protocol provides a general guideline for using Poloxamer 188 to protect suspension cells from mechanical stress.

Materials:

  • Poloxamer 188 (cell culture grade)

  • Appropriate basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Serum (e.g., Fetal Bovine Serum, FBS), if required for the cell line

  • Suspension cell line

  • Spinner flask or shaker flask

  • Sterile pipettes and tubes

Procedure:

  • Prepare Poloxamer 188 Stock Solution:

    • Prepare a 10% (w/v) stock solution of Poloxamer 188 in phosphate-buffered saline (PBS) or cell culture grade water.

    • Sterilize the solution by filtering it through a 0.22 µm filter.

    • Store the stock solution at 4°C.

  • Prepare Complete Culture Medium:

    • Prepare the complete culture medium containing the required basal medium, serum, and other supplements.

    • Add the Poloxamer 188 stock solution to the complete medium to a final concentration of 0.1% (w/v). For example, add 1 mL of the 10% stock solution to 99 mL of complete medium.

    • Warm the medium to 37°C before use.

  • Subculturing Suspension Cells:

    • Transfer the desired volume of cell suspension to a sterile centrifuge tube.

    • Centrifuge the cells at a low speed (e.g., 100-200 x g) for 5-10 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in the pre-warmed complete medium containing 0.1% Poloxamer 188.

    • Transfer the cell suspension to the spinner or shaker flask.

  • Incubation:

    • Incubate the cells at the appropriate temperature and CO2 concentration for the specific cell line.

    • Monitor cell viability and density regularly using a hemocytometer and trypan blue exclusion assay.

Protocol 2: Assessing the Protective Effect of Poloxamer 188 in an In Vitro Injury Model

This protocol is adapted from a study on mouse brain microvascular endothelial cells and can be modified for other cell types.[3]

Materials:

  • Mouse Brain Microvascular Endothelial Cells (or other cell type of interest)

  • Complete culture medium

  • Poloxamer 188

  • Cell viability assay kit (e.g., CyQUANT)

  • Cytotoxicity assay kit (e.g., LDH release assay)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that will result in a confluent monolayer at the time of the experiment.

    • Incubate the cells under standard conditions (37°C, 5% CO2).

  • Induction of Injury (Example: Hypoxia/Reoxygenation):

    • Induce injury to the cells. For a hypoxia model, this can be done by placing the cells in a hypoxic chamber (e.g., 1% O2) for a defined period (e.g., 5 or 15 hours).[3]

  • Treatment with Poloxamer 188:

    • Following the injury period, replace the medium with fresh, pre-warmed medium containing different concentrations of Poloxamer 188 (e.g., 10 µM, 100 µM, 1 mM).[3] A control group should receive medium without Poloxamer 188.

    • Incubate the cells for a defined "reperfusion" or recovery period (e.g., 2 hours).[3]

  • Assessment of Cell Viability and Cytotoxicity:

    • After the treatment period, assess cell viability using an assay like the CyQUANT Direct Proliferation Assay.[3]

    • Measure cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) into the culture supernatant using a commercially available kit.[3]

  • Data Analysis:

    • Compare the viability and cytotoxicity data between the untreated control group and the Poloxamer 188-treated groups to determine the protective effect of the compound.

Signaling Pathways and Experimental Workflows

The protective effects of Poloxamer 188 are primarily attributed to its biophysical interaction with the cell membrane rather than modulating a specific signaling pathway. However, its action can indirectly influence downstream signaling events related to cell death and inflammation.

G cluster_0 Experimental Workflow: Assessing Poloxamer 188 Protection A Seed Cells in 96-well Plate B Induce Cellular Injury (e.g., Hypoxia) A->B C Treat with Poloxamer 188 (Various Concentrations) B->C D Incubate for Recovery Period C->D E Assess Cell Viability (e.g., CyQUANT) D->E F Assess Cytotoxicity (e.g., LDH Assay) D->F G Data Analysis E->G F->G

Caption: Workflow for evaluating the protective effects of Poloxamer 188.

Alternative Interpretation: Bos taurus (bta-) microRNAs

The prefix "Bta-" is also standard nomenclature for microRNAs derived from Bos taurus (cow). Several studies have investigated the role of specific bta-miRNAs in regulating cellular processes in bovine cells. For instance, bta-miR-34b has been shown to inhibit proliferation and promote apoptosis in bovine primary Sertoli cells by targeting the MEK/ERK signaling pathway.[5][6] Similarly, bta-miR-493 has been implicated in regulating bovine preadipocyte differentiation through the TGFβ/BMP and p38MAPK signaling pathways.[7]

Should your research involve bovine cell culture and the regulation of specific cellular processes by microRNAs, investigating specific "bta-miRNAs" may be relevant. The experimental approaches for studying these microRNAs typically involve miRNA mimics or inhibitors, luciferase reporter assays to validate targets, and analysis of downstream signaling pathways.

G cluster_1 Example Signaling Pathway: bta-miR-34b miRNA bta-miR-34b MAP2K1 MAP2K1 (MEK1) miRNA->MAP2K1 Inhibits ERK P-ERK1/2 MAP2K1->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Inhibits Apoptosis Apoptosis ERK->Apoptosis Promotes

Caption: Simplified bta-miR-34b signaling pathway in bovine Sertoli cells.

Conclusion

Poloxamer 188 is a versatile and valuable reagent in cell culture, offering significant protection against mechanical stress and cellular injury. The provided protocols offer a starting point for its application, and researchers are encouraged to optimize concentrations and conditions for their specific cell types and experimental systems. While the query "this compound" most likely refers to Poloxamer 188, the potential relevance of Bos taurus microRNAs should be considered in the context of bovine cell research.

References

Bta-188: Application Notes and Protocols for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the publicly available scientific literature and databases did not yield specific information for a compound designated as "Bta-188." It is possible that "this compound" may be an internal compound identifier, a recently developed molecule not yet described in published literature, or a potential typographical error.

The search results did, however, provide information on other molecules with "Bta-" and "-188" in their nomenclature, which are distinct entities:

  • Bta-miRNA: The "Bta-" prefix is commonly used in molecular biology to denote molecules originating from Bos taurus (cattle). For example, "bta-miR-34b" and "bta-miR-493" are microRNAs that have been studied in bovine cells. These studies focus on their roles in cellular processes like proliferation, apoptosis, and differentiation through various signaling pathways.[1][2][3]

  • Poloxamer 188: This is a non-ionic block copolymer surfactant. In some in vitro studies, it has been investigated for its protective effects on cells, particularly in models of traumatic brain injury.[4]

Given the absence of specific data for "this compound," this document will provide a generalized framework and example protocols that researchers can adapt once the specific nature and mechanism of action of this compound are identified. The provided tables and diagrams are illustrative and should be populated with experimental data specific to this compound.

I. General Application Notes for In Vitro Characterization of a Novel Compound

When approaching the in vitro characterization of a new compound like this compound, a tiered experimental approach is recommended.

  • Compound Preparation and Storage:

    • Solubility Testing: Determine the optimal solvent for this compound (e.g., DMSO, ethanol, PBS). The final concentration of the solvent in cell culture media should be kept to a minimum (typically <0.1%) to avoid solvent-induced artifacts.

    • Stock Solution Preparation: Prepare a high-concentration stock solution in the chosen solvent. Aliquot and store at an appropriate temperature (-20°C or -80°C) to maintain stability and avoid repeated freeze-thaw cycles.

    • Working Solutions: Prepare fresh working solutions by diluting the stock solution in cell culture medium immediately before each experiment.

  • Initial Cytotoxicity and Proliferation Assays:

    • It is crucial to first determine the concentration range at which this compound affects cell viability. This will inform the dosages for subsequent functional assays.

    • Common assays include MTT, XTT, or CellTiter-Glo® to assess metabolic activity, and trypan blue exclusion or live/dead staining for cell membrane integrity.

  • Functional Assays:

    • Based on the hypothesized mechanism of action of this compound, select appropriate functional assays. These could include assays for:

      • Apoptosis (e.g., Annexin V/PI staining, caspase activity assays).

      • Cell cycle analysis (e.g., propidium iodide staining and flow cytometry).

      • Migration and invasion (e.g., wound healing assay, transwell migration assay).

      • Protein expression and signaling pathway activation (e.g., Western blotting, ELISA, reporter gene assays).

II. Example Experimental Protocols

The following are example protocols that would be relevant for characterizing a novel compound. These need to be optimized for the specific cell type and experimental question.

Protocol 1: Determination of IC50 using MTT Assay

This protocol aims to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value using appropriate software.

Protocol 2: Western Blot Analysis of a Target Signaling Pathway

This protocol is for assessing the effect of this compound on the protein expression and phosphorylation status of key components of a signaling pathway.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound for the specified time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

III. Data Presentation

Quantitative data from in vitro studies of this compound should be summarized in tables for clarity and ease of comparison.

Table 1: In Vitro Efficacy of this compound on Cell Viability

Cell LineIncubation Time (h)IC50 (µM)
Cell Line A24Data
48Data
72Data
Cell Line B24Data
48Data
72Data

Table 2: Effect of this compound on Protein Expression

Protein TargetCell LineThis compound Conc. (µM)Fold Change vs. Control
Protein XCell Line A1Data
10Data
p-Protein YCell Line A1Data
10Data

IV. Visualization of Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

Example Signaling Pathway

This diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.

G Bta188 This compound Receptor Receptor Bta188->Receptor Inhibits Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway inhibited by this compound.

Example Experimental Workflow

This diagram outlines a typical workflow for assessing the in vitro effects of a compound.

G Start Start: Select Cell Line Culture Cell Culture & Seeding Start->Culture Treatment Treat with this compound (Dose-Response) Culture->Treatment Viability Viability Assay (e.g., MTT) Treatment->Viability IC50 Determine IC50 Viability->IC50 Functional Functional Assays (at sub-IC50 doses) IC50->Functional Western Western Blot Functional->Western Apoptosis Apoptosis Assay Functional->Apoptosis Data Data Analysis & Interpretation Western->Data Apoptosis->Data

References

BTA-188: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTA-188 is a potent, orally bioavailable antiviral compound identified as a capsid-binding inhibitor. Its primary activity is against picornaviruses, including a broad range of human rhinovirus (HRV) serotypes, the primary causative agents of the common cold, and enteroviruses such as Enterovirus 71 (EV71), which can cause severe neurological disease. As a member of the pyridazinyl oxime ether class of compounds, this compound offers a promising avenue for the development of therapeutics against these significant human pathogens.

These application notes provide a summary of the known characteristics of this compound, detailed protocols for its preparation and use in in vitro antiviral assays, and an overview of its mechanism of action.

Physicochemical Properties and Solubility

This compound is a small molecule with the molecular formula C₂₁H₂₈N₄O₂ and a molecular weight of 368.47 g/mol .[1][2] While specific quantitative solubility data for this compound in various solvents is not widely published, for in vitro biological assays, it is common practice to dissolve compounds of this nature in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is imperative for researchers to empirically determine the solubility for their specific experimental needs.

General Handling and Storage Recommendations:

  • Storage: Store the solid compound at -20°C for long-term stability.

  • Stock Solutions: Once dissolved, it is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.

  • Safety: As with any chemical compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work in a well-ventilated area.

Data Presentation

Table 1: Antiviral Activity of this compound against Human Rhinovirus 2 (HRV-2)
Assay TypeParameterValue (nM)Cell LineReference
Neutral Red (NR) Uptake AssayIC₅₀0.8HeLa[3]
Neutral Red (NR) Uptake AssayIC₉₀11HeLa[3]
Virus Yield Reduction AssayIC₉₀2.1HeLa[3]
Table 2: Cytotoxicity of this compound
Cell StateParameterValue (nM)Cell LineReference
Resting CellsCC₅₀5,420HeLa[3]
Actively GrowingCC₅₀4,706HeLa[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a general guideline, and the final concentration may need to be adjusted based on the specific experimental requirements and determined solubility.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 0.3685 mg of this compound (Molecular Weight = 368.47 g/mol ).

  • Weigh the calculated amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particulates.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro Antiviral Activity Assessment using a Cytopathic Effect (CPE) Inhibition Assay

This protocol is based on the methods described by Barnard et al. and is suitable for determining the antiviral efficacy of this compound against susceptible viruses like rhinoviruses and enteroviruses.

Materials:

  • Susceptible host cells (e.g., HeLa cells for rhinoviruses)

  • Cell culture medium (e.g., MEM with 2% fetal bovine serum)

  • Virus stock of known titer

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Neutral red solution (for cell viability assessment)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a near-confluent monolayer on the day of the assay. Incubate overnight at 37°C with 5% CO₂.

  • Compound Dilution: Prepare serial dilutions of the this compound stock solution in cell culture medium. A common approach is to use half-log₁₀ dilutions to cover a wide concentration range. Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤0.5%).

  • Infection and Treatment:

    • Remove the growth medium from the cell monolayers.

    • Add the diluted this compound to the appropriate wells in quadruplicate.

    • Immediately add the virus at a multiplicity of infection (MOI) that will cause 80-100% CPE in the virus control wells within 3-5 days.

    • Include cell control wells (cells and medium only), virus control wells (cells, medium, and virus), and compound cytotoxicity control wells (cells, medium, and compound at each dilution).

  • Incubation: Incubate the plates at the optimal temperature for the virus (e.g., 33-35°C for many rhinoviruses) in a humidified incubator with 5% CO₂.

  • CPE Observation: Monitor the plates daily for the appearance of CPE using an inverted microscope.

  • Quantification of Antiviral Activity (Neutral Red Uptake):

    • Once the virus control wells show the desired level of CPE, remove the medium from all wells.

    • Add neutral red solution diluted in medium to each well and incubate for approximately 2 hours to allow for dye uptake by viable cells.

    • Remove the neutral red solution, wash the cells with PBS, and then add a dye extraction solution (e.g., a mixture of ethanol and Sorenson's citrate buffer).

    • Read the absorbance at a wavelength of 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound compared to the cell and virus controls.

    • Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of CPE inhibition against the compound concentration and using a regression analysis.

    • Similarly, determine the 50% cytotoxic concentration (CC₅₀) from the compound cytotoxicity control wells.

    • Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to IC₅₀. A higher SI value indicates a more favorable therapeutic window.

Mechanism of Action and Signaling Pathways

This compound functions as a capsid-binding inhibitor. It inserts into a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the capsid, preventing the conformational changes that are necessary for the virus to uncoat and release its RNA genome into the cytoplasm of the host cell. By blocking this crucial early step in the viral life cycle, this compound effectively halts viral replication.

Diagram 1: Experimental Workflow for CPE Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Host Cells in 96-well Plate add_compound Add this compound Dilutions to Cells seed_cells->add_compound 24h Incubation prepare_compound Prepare Serial Dilutions of this compound prepare_compound->add_compound add_virus Infect Cells with Virus add_compound->add_virus incubate Incubate at Optimal Temperature add_virus->incubate 3-5 Days observe_cpe Observe Cytopathic Effect (CPE) incubate->observe_cpe nr_stain Stain with Neutral Red observe_cpe->nr_stain read_absorbance Read Absorbance (540 nm) nr_stain->read_absorbance calculate Calculate IC50 and CC50 read_absorbance->calculate

Caption: Workflow for determining the antiviral activity of this compound.

Diagram 2: this compound Mechanism of Action

G cluster_virus Picornavirus cluster_cell Host Cell virion Intact Virion capsid Viral Capsid (VP1-VP4) rna Viral RNA receptor Cell Surface Receptor virion->receptor Attachment endosome Endosome capsid->endosome Stabilizes Capsid receptor->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Uncoating & RNA Release endosome->cytoplasm Uncoating Blocked replication Viral Replication cytoplasm->replication bta188 This compound bta188->capsid Binds to VP1 Pocket

References

Application Notes and Protocols: Plaque Reduction Assay Using Bta-188

Author: BenchChem Technical Support Team. Date: November 2025

A search for the compound "Bta-188" in the context of plaque reduction assays and antiviral activity did not yield any specific information. This suggests that "this compound" may be an internal designation, a novel compound not yet described in publicly available literature, or a potential typographical error.

Therefore, the following application notes and protocols are based on a generalized procedure for a plaque reduction assay, a standard method for evaluating the antiviral activity of a test compound. These protocols can be adapted for a specific compound like this compound once its properties, such as solubility, cytotoxicity, and suspected mechanism of action, are determined.

I. Introduction to Plaque Reduction Assays

A plaque reduction assay is a fundamental method in virology used to quantify the infectivity of a lytic virus and to assess the antiviral efficacy of chemical compounds. The principle of the assay lies in the ability of infectious virus particles to form localized areas of cell death, or "plaques," in a confluent monolayer of susceptible host cells. The number of plaques is directly proportional to the number of infectious virus particles.

In the context of antiviral drug development, a plaque reduction neutralization test (PRNT) is employed to determine the concentration of an antibody or compound required to reduce the number of plaques by a certain percentage, typically 50% (PRNT50). This provides a quantitative measure of the compound's ability to neutralize the virus.[1]

II. Hypothetical Antiviral Profile of this compound

For the purpose of illustrating the application of a plaque reduction assay, we will hypothesize a set of antiviral data for this compound. It is crucial to understand that the following data is purely illustrative and not based on any published results for a compound named this compound.

Table 1: Illustrative Antiviral Activity of this compound against Herpes Simplex Virus Type 1 (HSV-1)

Concentration of this compound (µM)Mean Plaque CountPercent Plaque Reduction (%)
0 (Virus Control)1200
0.110810
16545.8
52876.7
101190.8
25298.3
50 (Cytotoxic)0100

Table 2: Illustrative Cytotoxicity of this compound on Vero Cells

Concentration of this compound (µM)Cell Viability (%)
0 (Cell Control)100
1100
598
1095
2585
5040

From this hypothetical data, the 50% effective concentration (EC50) of this compound, the concentration that inhibits 50% of viral plaque formation, can be calculated. Similarly, the 50% cytotoxic concentration (CC50) can be determined. The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.

III. Detailed Experimental Protocol: Plaque Reduction Assay for this compound

This protocol outlines the steps for performing a plaque reduction assay to evaluate the antiviral activity of a test compound such as this compound.

Materials:

  • Cells: A susceptible host cell line for the virus of interest (e.g., Vero cells for Herpes Simplex Virus).

  • Virus: A lytic virus stock with a known or previously titrated titer (plaque-forming units per milliliter, PFU/mL).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Culture Medium: Growth medium and maintenance medium appropriate for the cell line.

  • Overlay Medium: Maintenance medium containing a gelling agent like agarose or methylcellulose to restrict virus spread.[1][2]

  • Staining Solution: A vital stain such as crystal violet to visualize plaques.[3]

  • Sterile multi-well plates (e.g., 6-well or 12-well).

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.).

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_infection Infection and Treatment cluster_incubation Incubation cluster_analysis Analysis A Seed host cells in multi-well plates B Prepare serial dilutions of this compound A->B C Prepare virus dilution to yield ~100 PFU/well B->C D Infect cell monolayers with virus C->D E Add this compound dilutions to the infected cells D->E F Incubate for 1-2 hours for viral adsorption E->F G Aspirate inoculum and add overlay medium containing this compound F->G H Incubate for 2-4 days until plaques are visible G->H I Fix cells and stain with crystal violet H->I J Count plaques in each well I->J K Calculate percent plaque reduction and EC50 J->K

Caption: Workflow of the plaque reduction assay.

Procedure:

  • Cell Seeding:

    • One day prior to the experiment, seed the host cells into multi-well plates at a density that will result in a confluent monolayer on the day of infection.[4]

    • Incubate the plates at 37°C in a humidified CO2 incubator.

  • Preparation of Compound and Virus Dilutions:

    • On the day of the experiment, prepare serial dilutions of the this compound stock solution in maintenance medium.

    • Prepare a dilution of the virus stock in maintenance medium that will result in approximately 50-100 plaques per well. The optimal virus concentration should be determined in a preliminary virus titration experiment.

  • Infection and Treatment:

    • When the cells are confluent, aspirate the growth medium from the wells.

    • Wash the cell monolayer once with phosphate-buffered saline (PBS).

    • Infect the cells by adding the diluted virus suspension to each well. Include a "cell control" group that receives only medium.

    • Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.[5]

  • Overlay and Incubation:

    • After the adsorption period, aspirate the virus inoculum from each well.

    • Gently add the overlay medium containing the respective concentrations of this compound to each well. For the "virus control" group, add overlay medium without the compound.

    • Incubate the plates at 37°C in a humidified CO2 incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus and cell line).

  • Plaque Visualization and Counting:

    • After the incubation period, fix the cells by adding a fixing solution (e.g., 10% formalin) to each well and incubating for at least 30 minutes.

    • Aspirate the fixative and stain the cell monolayer with a crystal violet solution for 10-15 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control using the following formula:

      • % Plaque Reduction = [(Number of plaques in virus control) - (Number of plaques in treated well)] / (Number of plaques in virus control) * 100

    • Plot the percent plaque reduction against the concentration of this compound and determine the EC50 value using regression analysis.

IV. Hypothetical Mechanism of Action of this compound

Without any available information, a hypothetical mechanism of action for this compound could involve the inhibition of viral entry, replication, or egress. For instance, this compound could potentially interfere with the interaction between a viral glycoprotein and its host cell receptor, thereby preventing the virus from entering the cell.

Hypothetical Signaling Pathway Diagram for this compound as a Viral Entry Inhibitor:

G cluster_virus Virus cluster_cell Host Cell Virus Virus Particle Glycoprotein Viral Glycoprotein Virus->Glycoprotein expresses Receptor Host Cell Receptor Glycoprotein->Receptor binds to Entry Viral Entry Receptor->Entry Replication Viral Replication Entry->Replication Bta188 This compound Bta188->Block Block->Receptor blocks binding

Caption: Hypothetical mechanism of this compound as a viral entry inhibitor.

This diagram illustrates a scenario where this compound prevents the binding of a viral glycoprotein to its receptor on the host cell surface, thereby inhibiting viral entry and subsequent replication. A plaque reduction assay would be an ideal method to confirm such an inhibitory effect.

References

Bta-188: Application Notes and Protocols for Studying Viral Entry Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bta-188 is a potent, orally active antiviral compound belonging to the pyridazinyl oxime ether class of molecules. It exhibits significant inhibitory activity against a broad range of picornaviruses, including numerous serotypes of human rhinovirus (HRV), the primary causative agent of the common cold, and enterovirus 71 (EV71), a pathogen responsible for hand, foot, and mouth disease and potentially severe neurological complications.[1][2] this compound functions as a capsid-binding inhibitor, interfering with the early stages of the viral life cycle, specifically viral entry and uncoating.[1][2] This document provides detailed application notes and protocols for the use of this compound in studying viral entry mechanisms.

Mechanism of Action

This compound is classified as a capsid-binding agent.[1] These small molecules insert into a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the capsid, preventing the conformational changes necessary for viral uncoating and the release of the viral RNA into the cytoplasm of the host cell. This mechanism effectively halts the infection at a very early stage. The interaction of this compound with the viral capsid is a prime example of targeting the viral particle itself to prevent entry and subsequent replication.

Viral Entry Signaling Pathway and this compound's Point of Intervention

Viral_Entry_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Virus Virus Receptor Receptor Virus->Receptor 1. Attachment Endosome Endosome Receptor->Endosome 2. Endocytosis Uncoating Uncoating Endosome->Uncoating 3. pH-dependent conformational change Viral_RNA Viral_RNA Uncoating->Viral_RNA 4. RNA release Replication Replication Viral_RNA->Replication 5. Replication & Translation Bta_188_Target Capsid Stabilization Bta_188_Target->Uncoating This compound Inhibition

Caption: Viral entry pathway and the inhibitory action of this compound.

Quantitative Data Summary

The antiviral activity of this compound has been quantified against a wide array of picornaviruses. The following tables summarize the 50% inhibitory concentrations (IC50) and 90% inhibitory concentrations (IC90), as well as the 50% cytotoxic concentrations (CC50), as determined by neutral red uptake assays.

Table 1: Antiviral Activity of this compound against Human Rhinoviruses (HRV) [2]

HRV SerotypeIC50 (nM)IC90 (nM)
20.811
1A1.215
1B0.58
91.520
142.125
230.912
491.822
... (and others)......

Table 2: Antiviral Activity of this compound against Enteroviruses (EV) [2]

Virus StrainIC50 (nM)IC90 (nM)
Enterovirus 7182109
Coxsackievirus B1>6701>6701
Coxsackievirus B33608>6701
Echovirus 95155>6701
Echovirus 11193350
Poliovirus 1 (Chat)82150

Table 3: Cytotoxicity of this compound [2]

Cell Line (Condition)CC50 (nM)
HeLa (resting)5420
HeLa (growing)4706

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antiviral activity of this compound.

Protocol 1: Neutral Red Uptake Assay for Antiviral Activity and Cytotoxicity

This assay determines the concentration of this compound required to inhibit the virus-induced cytopathic effect (CPE) in cultured cells.

Workflow Diagram:

Neutral_Red_Assay_Workflow cluster_setup Plate Setup cluster_infection Infection and Treatment cluster_staining Staining and Measurement Seed_Cells Seed HeLa cells in 96-well plates Prepare_Compound Prepare serial dilutions of this compound Add_Compound Add this compound dilutions to cells Prepare_Compound->Add_Compound Add_Virus Infect cells with Rhinovirus or Enterovirus Add_Compound->Add_Virus Incubate Incubate for 2-3 days at 33-37°C Add_Virus->Incubate Add_NR Add Neutral Red dye Incubate->Add_NR Incubate_NR Incubate for 2 hours Add_NR->Incubate_NR Wash_Extract Wash and extract dye from viable cells Incubate_NR->Wash_Extract Read_Absorbance Read absorbance at 540 nm Wash_Extract->Read_Absorbance

Caption: Workflow for the Neutral Red Uptake Assay.

Materials:

  • HeLa cells (or other susceptible cell line)

  • 96-well cell culture plates

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • This compound stock solution (in DMSO)

  • Virus stock (e.g., HRV-2 or EV71)

  • Neutral Red solution (0.011% in phosphate-buffered saline)

  • Dye extraction solution (50% ethanol, 1% acetic acid in water)

  • Microplate reader

Procedure:

  • Cell Plating: Seed HeLa cells in 96-well plates at a density of 2 x 10^4 cells per well and incubate overnight to form a monolayer.

  • Compound Dilution: Prepare serial dilutions of this compound in DMEM with 2% FBS.

  • Treatment and Infection:

    • For antiviral activity, add the this compound dilutions to the cell monolayers.

    • Immediately after, add the virus suspension at a multiplicity of infection (MOI) that causes complete CPE in 2-3 days.

    • For cytotoxicity, add the this compound dilutions to uninfected cells.

  • Incubation: Incubate the plates at the optimal temperature for the virus (e.g., 33°C for HRV, 37°C for EV71) for 2-3 days until CPE is complete in the virus control wells.

  • Staining:

    • Remove the medium and add 100 µL of Neutral Red solution to each well.

    • Incubate for 2 hours at 37°C.

  • Dye Extraction:

    • Remove the Neutral Red solution and wash the cells with PBS.

    • Add 100 µL of the dye extraction solution to each well and shake for 10 minutes.

  • Data Acquisition: Read the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the IC50 (for antiviral activity) and CC50 (for cytotoxicity) values by plotting the percentage of cell viability against the log of the compound concentration.

Protocol 2: Plaque Reduction Assay

This assay quantifies the ability of this compound to reduce the number of infectious virus particles.

Materials:

  • RD cells (or other plaque-forming cell line)

  • 6-well or 12-well cell culture plates

  • DMEM with 10% FBS

  • This compound stock solution

  • Virus stock

  • Overlay medium (e.g., DMEM with 1.2% carboxymethylcellulose and 2% FBS)

  • Crystal violet solution (0.5% in 20% ethanol)

  • Formaldehyde (4%)

Procedure:

  • Cell Plating: Seed RD cells in multi-well plates and grow to confluence.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of this compound.

    • Dilute the virus stock to produce approximately 50-100 plaque-forming units (PFU) per well.

    • Pre-incubate the virus with the this compound dilutions for 1 hour at room temperature.

  • Infection:

    • Remove the growth medium from the cells and add the virus-compound mixture.

    • Incubate for 1 hour to allow for virus adsorption.

  • Overlay:

    • Remove the inoculum and wash the cells with PBS.

    • Add the overlay medium to each well.

  • Incubation: Incubate the plates for 48-72 hours until plaques are visible.

  • Staining:

    • Fix the cells with 4% formaldehyde.

    • Stain the cells with crystal violet solution and then wash with water.

  • Data Acquisition: Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.

Protocol 3: Virus Yield Reduction Assay

This assay measures the effect of this compound on the amount of new infectious virus produced.

Materials:

  • Susceptible cell line

  • Multi-well cell culture plates

  • This compound stock solution

  • Virus stock

  • Apparatus for freeze-thawing

Procedure:

  • Infection and Treatment:

    • Infect confluent cell monolayers with the virus at a low MOI in the presence of various concentrations of this compound.

  • Incubation: Incubate the plates until CPE is observed in the virus control wells.

  • Virus Harvest:

    • Subject the plates to three cycles of freezing and thawing to release the progeny virus.

  • Titration:

    • Collect the supernatant and determine the virus titer using a plaque assay (as described in Protocol 2).

  • Analysis: Calculate the reduction in virus yield for each concentration of this compound compared to the untreated control.

Conclusion

This compound is a valuable research tool for investigating the entry mechanisms of picornaviruses. Its specific mode of action as a capsid-binding inhibitor allows for the targeted study of viral uncoating. The protocols provided herein offer robust methods for quantifying the antiviral efficacy of this compound and similar compounds, aiding in the discovery and development of novel antiviral therapeutics.

References

Application Notes and Protocols for Oral Bioavailability Studies of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oral bioavailability, a critical parameter in drug development, defines the rate and extent to which an active pharmaceutical ingredient is absorbed from an oral dosage form and becomes available at the site of action. Understanding the oral bioavailability of a novel compound, herein referred to as Bta-188, is paramount for determining its potential as a therapeutic agent and for guiding formulation development. These application notes provide a comprehensive overview and detailed protocols for conducting preclinical oral bioavailability studies.

Core Concepts in Oral Bioavailability Assessment

The assessment of oral bioavailability involves the administration of the compound through both intravenous (IV) and oral (PO) routes to determine the absolute bioavailability. Key pharmacokinetic parameters are measured to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum (or peak) serum concentration that a drug achieves in a specified compartment or test area of the body after the drug has been administered and before the administration of a second dose.
Tmax Time at which the Cmax is observed.
AUC (Area Under the Curve) The area under the plasma drug concentration-time curve, which reflects the total amount of drug that reaches the systemic circulation.
t1/2 (Half-life) The time required for the concentration of the drug in the body to be reduced by one-half.
F (%) (Absolute Bioavailability) The fraction of the orally administered dose that reaches the systemic circulation compared to the same dose administered intravenously. It is calculated as: (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Experimental Protocols

A typical preclinical oral bioavailability study involves administering the compound to animal models, most commonly rodents (mice or rats), and collecting serial blood samples to measure drug concentrations over time.

In Vivo Dosing and Sample Collection

Objective: To determine the plasma concentration-time profile of this compound following oral and intravenous administration.

Materials:

  • This compound (formulated for both oral and intravenous administration)

  • Animal models (e.g., Sprague-Dawley rats, 8-10 weeks old)

  • Dosing vehicles (e.g., saline, 0.5% methylcellulose)

  • Syringes and gavage needles

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

Protocol:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least 3-5 days prior to the study.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing Groups: Divide animals into two groups:

    • Group 1 (Intravenous): Administer this compound via tail vein injection (e.g., 1 mg/kg).

    • Group 2 (Oral): Administer this compound via oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points. A typical sampling schedule might be:

    • IV administration: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Oral administration: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Bioanalytical Method for Quantification of this compound in Plasma

Objective: To accurately measure the concentration of this compound in plasma samples.

Methodology: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most common and sensitive method for quantifying small molecules in biological matrices.

Protocol:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform a protein precipitation step by adding a solvent like acetonitrile (containing an internal standard) to the plasma samples.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto an appropriate LC column (e.g., a C18 column).

    • Develop a gradient elution method to separate this compound from endogenous plasma components.

    • Optimize the mass spectrometer settings (e.g., ion source parameters, collision energy) for sensitive and specific detection of this compound and the internal standard using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Generate a standard curve by spiking known concentrations of this compound into blank plasma.

    • Quantify the concentration of this compound in the study samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.

Data Presentation

The quantitative data obtained from the bioanalytical method should be summarized in a clear and structured table to facilitate comparison and interpretation.

Table 1: Pharmacokinetic Parameters of this compound following Intravenous and Oral Administration in Rats (Mean ± SD, n=3-5 per group)

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) ValueValue
Tmax (h) ValueValue
AUC0-t (ngh/mL) ValueValue
AUC0-inf (ngh/mL) ValueValue
t1/2 (h) ValueValue
Absolute Bioavailability (F %) N/ACalculated Value

Note: The values in this table are placeholders and should be replaced with actual experimental data.

Visualizations

Diagrams are essential for visualizing experimental workflows and logical relationships.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Analysis Acclimation Animal Acclimation Fasting Overnight Fasting Acclimation->Fasting IV Intravenous (IV) Administration Fasting->IV PO Oral (PO) Administration Fasting->PO Blood Serial Blood Sampling IV->Blood PO->Blood Plasma Plasma Separation (Centrifugation) Blood->Plasma Storage Sample Storage (-80°C) Plasma->Storage LCMS LC-MS/MS Analysis Storage->LCMS Data Data Quantification LCMS->Data PK_Calc Calculation of PK Parameters Data->PK_Calc Bioavailability Determination of Oral Bioavailability PK_Calc->Bioavailability

Caption: Workflow for an in vivo oral bioavailability study.

G cluster_oral Oral Administration cluster_systemic Systemic Circulation Drug_Oral This compound (Oral Dose) GI_Tract Gastrointestinal Tract Drug_Oral->GI_Tract Dissolution Absorption Absorption GI_Tract->Absorption Permeation Bloodstream Bloodstream Absorption->Bloodstream Drug_IV This compound (IV Dose) Drug_IV->Bloodstream Direct Administration

Caption: Conceptual diagram of oral versus intravenous drug absorption.

Application Notes and Protocols for Preclinical Pharmacokinetic Assessment of Investigational Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the methodologies required for the preclinical pharmacokinetic (PK) evaluation of investigational compounds, exemplified by the hypothetical compound Bta-188. The following sections detail standardized protocols for conducting PK studies in animal models, guidelines for data presentation, and visual representations of experimental workflows and potential signaling pathways. These protocols are intended to serve as a foundational guide that can be adapted to the specific characteristics of the compound under investigation.

Data Presentation: Pharmacokinetic Parameters of this compound

Effective evaluation of a compound's pharmacokinetic profile requires clear and concise data presentation. The following tables are templates for summarizing key PK parameters from single-dose and multi-dose studies in various animal models.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Rodent Models

Species (Strain)Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋t (ng·hr/mL)AUC₀₋inf (ng·hr/mL)t₁/₂ (hr)CL (L/hr/kg)Vd (L/kg)F (%)
Rat (Sprague-Dawley)Intravenous1N/A
Oral5
Mouse (C57BL/6)Intravenous1N/A
Oral5
Intraperitoneal5

*Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable

Troubleshooting & Optimization

Technical Support Center: Bta-188 (Poloxamer 188) Cytotoxicity in Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Bta-188" is not widely referenced in scientific literature. Based on search results, it is highly probable that this is a typographical error for Poloxamer 188 , also known as Pluronic F68. This technical support center will, therefore, focus on the cytotoxic and related effects of Poloxamer 188. It is crucial to note that Poloxamer 188 is primarily utilized as a non-ionic surfactant, an excipient in drug formulations, and a sensitizing agent to enhance the efficacy of other chemotherapeutic drugs, rather than as a standalone cytotoxic agent. Its direct cytotoxic effects are generally observed at very high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is Poloxamer 188 (Pluronic F68) and what is its primary role in cancer research?

Poloxamer 188 is a triblock copolymer consisting of a central hydrophobic block of polypropylene glycol flanked by two hydrophilic blocks of polyethylene glycol. In cancer research, it is most commonly used as a component of drug delivery systems, such as nanoparticles and micelles, to improve the solubility and bioavailability of hydrophobic anticancer drugs. It has also been shown to sensitize multidrug-resistant (MDR) cancer cells to chemotherapeutics.

Q2: Does Poloxamer 188 exhibit direct cytotoxicity to cancer cells?

Poloxamer 188 generally exhibits low to no direct cytotoxicity at typical concentrations used in drug delivery formulations. Some studies have reported cytotoxic effects, such as apoptosis and cell cycle arrest, but only at very high concentrations (e.g., 6% Pluronic F68 in K562 leukemia cells), which may not be clinically relevant.[1] Most research indicates that blank Poloxamer 188 micelles or nanoparticles are non-toxic to cells.

Q3: How does Poloxamer 188 enhance the cytotoxicity of other anticancer drugs?

Poloxamer 188 is believed to enhance the efficacy of other drugs through several mechanisms, including:

  • Inhibition of Drug Efflux Pumps: It can inhibit the function of P-glycoprotein (P-gp) and other ATP-binding cassette (ABC) transporters that are responsible for pumping drugs out of cancer cells, a common mechanism of multidrug resistance.[2][3]

  • Increased Drug Uptake: By altering cell membrane fluidity, Poloxamer 188 can increase the cellular uptake of co-administered drugs.[4][5]

  • Modulation of Apoptotic Pathways: It can sensitize cancer cells to drug-induced apoptosis by altering the expression of pro- and anti-apoptotic proteins.[3]

Q4: In which cell lines has the cytotoxic enhancement by Poloxamer 188 been observed?

The chemosensitizing effects of Poloxamer 188 have been studied in various cancer cell lines, particularly those with acquired drug resistance. Examples include:

  • MCF-7 (human breast adenocarcinoma) and its drug-resistant sublines.[4][5]

  • MDA-MB-231 (human breast adenocarcinoma).

  • HepG2 (human liver cancer).[6]

  • K562 (human chronic myelogenous leukemia).[1]

Troubleshooting Guides

Problem 1: No significant cytotoxicity observed with my Poloxamer 188 formulation.

  • Is Poloxamer 188 being used as a standalone agent?

    • Cause: Poloxamer 188 has minimal direct cytotoxic effects at low concentrations.

    • Solution: Use Poloxamer 188 in combination with a known cytotoxic agent. Its primary function is to enhance the activity of other drugs.

  • Is the concentration of the active drug in your nanoparticle formulation too low?

    • Cause: Insufficient loading of the cytotoxic drug into the Poloxamer 188-based nanoparticles.

    • Solution: Optimize the drug loading efficiency of your formulation. Refer to established protocols for nanoparticle preparation and drug encapsulation.

  • Are you using a non-resistant cell line?

    • Cause: The sensitizing effects of Poloxamer 188 are more pronounced in multidrug-resistant (MDR) cell lines.

    • Solution: Test your formulation on a known MDR cell line (e.g., a doxorubicin-resistant or paclitaxel-resistant line) and compare the results with the parental, non-resistant cell line.

Problem 2: High variability in cytotoxicity assay results.

  • Are there issues with the nanoparticle formulation?

    • Cause: Inconsistent nanoparticle size, drug loading, or stability can lead to variable results.

    • Solution: Characterize your nanoparticle formulation thoroughly for each experiment. Ensure consistent particle size, polydispersity index (PDI), and drug encapsulation efficiency.

  • Is there an issue with the cytotoxicity assay itself?

    • Cause: Common issues with colorimetric assays like MTT include interference from the test compound with the formazan product or changes in cell metabolism not related to cytotoxicity.

    • Solution: Run appropriate controls, including blank nanoparticles (without the drug) and Poloxamer 188 alone. Consider using a complementary cytotoxicity assay, such as a membrane integrity assay (e.g., LDH release) or a direct cell counting method, to confirm your results. For detailed troubleshooting of specific assays, refer to the protocols below.

Data Presentation

The direct cytotoxicity of Poloxamer 188 is not widely reported with IC50 values. The following table summarizes the IC50 values of various anticancer drugs when formulated with Poloxamer 188 (Pluronic F68)-based nanoparticles, demonstrating its ability to enhance cytotoxicity.

DrugNanoparticle FormulationCell LineIC50 ValueReference
AllicinGelatin nanoparticles with Poloxamer 188 coatingHepG-26.736 µM[6]
DocetaxelPLGA/Poloxamer 188 nanoparticlesMCF-7/TAX (Docetaxel-resistant)Significantly lower than Docetaxel alone[4]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of your Poloxamer 188 formulation and appropriate controls (untreated cells, vehicle control, Poloxamer 188 alone).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • FACS tubes

Procedure:

  • Seed cells and treat them with your Poloxamer 188 formulation as described for the MTT assay.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis using Propidium Iodide

This method uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • 70% cold ethanol

  • Propidium Iodide staining solution (containing RNase A)

  • Flow cytometer

  • FACS tubes

Procedure:

  • Seed and treat cells as previously described.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in the Propidium Iodide staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Modulation of Apoptosis and Drug Resistance by Poloxamer 188

The following diagram illustrates the conceptual mechanism by which Poloxamer 188 can enhance the cytotoxicity of chemotherapeutic drugs in cancer cells.

Poloxamer188_Mechanism cluster_cell Cancer Cell cluster_extracellular Extracellular Pgp P-glycoprotein (Drug Efflux Pump) Drug_out Drug Efflux Pgp->Drug_out expels drug Drug_in Drug Influx Apoptosis Apoptosis Drug_in->Apoptosis CellDeath Cell Death Apoptosis->CellDeath Bcl2 Bcl-2 (Anti-apoptotic) Caspases Caspase Activation Bcl2->Caspases Bax Bax (Pro-apoptotic) Bax->Caspases Caspases->CellDeath P188 Poloxamer 188 P188->Pgp inhibits P188->Bcl2 downregulates P188->Bax upregulates ChemoDrug Chemotherapeutic Drug ChemoDrug->Drug_in Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Formulation Prepare Poloxamer 188 -Drug Nanoparticles Treatment Treat Cells with Formulation & Controls Formulation->Treatment CellCulture Culture Cancer Cell Lines CellCulture->Treatment MTT MTT Assay (Viability) Treatment->MTT AnnexinV Annexin V/PI Assay (Apoptosis) Treatment->AnnexinV CellCycle Cell Cycle Analysis (Propidium Iodide) Treatment->CellCycle IC50 Calculate IC50 Values MTT->IC50 ApoptosisAnalysis Quantify Apoptotic vs. Necrotic Cells AnnexinV->ApoptosisAnalysis CellCycleDist Determine Cell Cycle Distribution CellCycle->CellCycleDist

References

Technical Support Center: Overcoming Antiviral Resistance Associated with the Y188 Mutation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance related to the Y188 mutation in viral strains, particularly in the context of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Frequently Asked Questions (FAQs)

Q1: What is the significance of the Y188 mutation in antiviral drug resistance?

The Y188 mutation, particularly Y188L (tyrosine to leucine substitution at position 188), is a critical nonpolymorphic mutation in the reverse transcriptase of HIV-1. It is a key resistance mutation against non-nucleoside reverse transcriptase inhibitors (NNRTIs). This mutation can significantly reduce the susceptibility of the virus to several NNRTI drugs.[1][2][3][4]

Q2: Which antiviral drugs are affected by the Y188L mutation?

The Y188L mutation confers significant resistance to first-generation NNRTIs like nevirapine (NVP) and efavirenz (EFV), with studies showing a greater than 50-fold reduced susceptibility.[1] It also impacts the efficacy of newer generation NNRTIs such as doravirine (DOR), where it can cause high-level resistance.[2][3][4] While it has a lesser effect on etravirine (ETR) and rilpivirine (RPV), it can still contribute to reduced susceptibility, especially in combination with other mutations.[1]

Q3: Can the Y188C or Y188H mutations also cause resistance?

Yes, while Y188L is the most common and clinically significant mutation at this position, other substitutions like Y188C and Y188H can also be selected by NNRTIs and contribute to drug resistance. For instance, Y188C, though uncommon, can lead to over 30-fold reduced susceptibility to nevirapine.[1]

Q4: How does the Y188L mutation confer resistance at a molecular level?

The Y188L mutation occurs within the NNRTI binding pocket of the reverse transcriptase enzyme. The substitution of the bulky tyrosine residue with the smaller leucine residue can alter the shape and flexibility of the binding pocket. This change can sterically hinder the binding of NNRTI drugs, thereby reducing their inhibitory effect on the enzyme's function. Protein dynamics play a crucial role, as mutations even distant from the active site can alter the conformational flexibility required for drug binding.[5]

Q5: What is the "genetic barrier" to resistance, and how does it relate to the Y188L mutation?

The genetic barrier to resistance refers to the number of nucleotide changes required for a specific resistance mutation to occur.[6] A low genetic barrier means that only a single nucleotide change can result in a resistance-conferring amino acid substitution. Many first-generation antiviral drugs have a low genetic barrier, allowing resistance to emerge more readily.[6] The development of resistance through mutations like Y188L highlights the need for drugs with a higher genetic barrier or for combination therapies.[6]

Troubleshooting Guide

Problem: My antiviral compound shows reduced efficacy in cell-based assays against a specific viral strain.

Possible Cause: The viral strain may harbor a resistance mutation, such as Y188L, in the target protein.

Troubleshooting Steps:

  • Genotypic Analysis: Sequence the target gene (e.g., the reverse transcriptase gene for HIV) of the resistant viral strain to identify any known resistance mutations, including those at the Y188 position.

  • Phenotypic Analysis: Perform drug susceptibility assays to quantify the level of resistance. This involves comparing the IC50 (half-maximal inhibitory concentration) of your compound against the wild-type virus and the resistant mutant.

  • Consult Resistance Databases: Utilize resources like the Stanford University HIV Drug Resistance Database to check for known associations between identified mutations and resistance to specific drugs.[1]

Problem: How can I overcome Y188L-mediated resistance in my drug development program?

Solution 1: Structure-Based Drug Design (SBDD)

  • Principle: Utilize the crystal structure of the mutant target protein (e.g., Y188L RT) to design new inhibitors that can effectively bind to the altered active site. SBDD can help in designing compounds that are less susceptible to the conformational changes induced by the mutation.[5]

  • Experimental Workflow:

    • Crystallize the mutant protein.

    • Determine its three-dimensional structure.

    • Use computational modeling to design new compounds with improved binding affinity and a different resistance profile.

Solution 2: Combination Therapy

  • Principle: Combining drugs with different mechanisms of action or different resistance profiles can be a highly effective strategy.[7][8] This approach makes it more difficult for the virus to develop resistance simultaneously to all drugs in the regimen. For instance, combining an NNRTI with a nucleoside reverse transcriptase inhibitor (NRTI) or a protease inhibitor (PI) is a standard approach in HIV therapy.

  • Experimental Protocol: Design in vitro studies to assess the synergistic, additive, or antagonistic effects of your compound when used in combination with other approved antiviral agents.

Solution 3: Targeting Different Viral Proteins

  • Principle: If resistance to a particular drug target is high, shifting focus to a different essential viral protein can be a viable strategy. For influenza, for example, resistance to neuraminidase inhibitors has led to the development of drugs targeting the viral endonuclease, like baloxavir.[5]

Data Presentation

Table 1: Impact of Y188 Mutations on NNRTI Susceptibility

MutationDrugFold Change in Susceptibility (IC50)Reference
Y188L Nevirapine (NVP)>50[1]
Efavirenz (EFV)>50[1]
Rilpivirine (RPV)~5[1]
Etravirine (ETR)Minimally reduced[1]
Doravirine (DOR)>50 (High-level resistance)[2][3][4]
Y188C Nevirapine (NVP)>30[1]
Efavirenz (EFV)Variable[1]
Etravirine (ETR)No significant reduction[1]
Rilpivirine (RPV)No significant reduction[1]
Doravirine (DOR)No significant reduction[1]

Table 2: Fold Change in Doravirine Susceptibility for Single and Combined Mutations

Mutation(s)Fold Change (FC) in DOR SusceptibilityPredicted Resistance Level
V106MHighHigh
Y188LHighHigh
F227LLowHigh
K103N + P225HHighHigh
V106M + F227LHighHigh
V179D + Y188LHighHigh
(Data adapted from in vitro studies on HIV-1 subtype C)[2][3]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis to Generate Y188L Mutant Reverse Transcriptase

  • Template: Obtain a plasmid containing the wild-type HIV-1 reverse transcriptase gene.

  • Primer Design: Design primers containing the desired mutation (tyrosine to leucine at codon 188). The forward and reverse primers should be complementary.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the desired mutation.

  • Template Removal: Digest the parental, methylated DNA template with a restriction enzyme like DpnI.

  • Transformation: Transform the mutated plasmid into competent E. coli cells.

  • Verification: Isolate the plasmid DNA from the transformed colonies and verify the presence of the Y188L mutation by DNA sequencing.

Protocol 2: Phenotypic Drug Susceptibility Assay

  • Virus Production: Co-transfect HEK293T cells with a plasmid encoding the viral genome (e.g., HIV-1 backbone with the Y188L mutation in RT) and a plasmid encoding a reporter gene (e.g., luciferase) and a VSV-G envelope plasmid to produce pseudotyped viruses.

  • Cell Culture: Seed target cells (e.g., TZM-bl cells) in a 96-well plate.

  • Drug Dilution: Prepare a serial dilution of the antiviral compound to be tested.

  • Infection: Add the diluted compound to the cells, followed by the addition of the virus supernatant.

  • Incubation: Incubate the plates for 48-72 hours.

  • Readout: Measure the reporter gene activity (e.g., luciferase activity) to determine the extent of viral replication in the presence of the drug.

  • Data Analysis: Calculate the IC50 value, which is the drug concentration that inhibits viral replication by 50%. The fold change in resistance is determined by dividing the IC50 for the mutant virus by the IC50 for the wild-type virus.

Visualizations

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_phenotyping Phenotypic Assay wt_plasmid Wild-Type RT Plasmid primers Design Y188L Primers wt_plasmid->primers pcr PCR Amplification primers->pcr digestion DpnI Digestion pcr->digestion transformation E. coli Transformation digestion->transformation sequencing Sequence Verification transformation->sequencing virus_prod Produce Mutant Virus sequencing->virus_prod Verified Mutant Plasmid infection Infect Cells virus_prod->infection cell_culture Culture Target Cells cell_culture->infection drug_prep Prepare Drug Dilutions drug_prep->infection readout Measure Reporter Activity infection->readout analysis Calculate IC50 readout->analysis

Caption: Experimental workflow for generating and phenotyping Y188L mutant virus.

signaling_pathway cluster_rt_inhibition Reverse Transcriptase Inhibition nnrti NNRTI binding_pocket NNRTI Binding Pocket nnrti->binding_pocket Binds binding_pocket_alt Altered Binding Pocket nnrti->binding_pocket_alt Reduced Binding wt_rt Wild-Type RT dna_synthesis Viral DNA Synthesis wt_rt->dna_synthesis Inhibits mut_rt Y188L Mutant RT mut_rt->binding_pocket_alt Altered Pocket dna_synthesis_res Viral DNA Synthesis (Resistance) mut_rt->dna_synthesis_res Allows binding_pocket->wt_rt logical_relationship cluster_strategies Overcoming Resistance Strategies start Encountering Bta-188 (Y188L) Resistance sbdd Structure-Based Drug Design start->sbdd combo Combination Therapy start->combo alt_target Alternative Viral Target start->alt_target new_inhibitor Novel Inhibitor with Improved Binding sbdd->new_inhibitor Develop synergistic_effect Synergistic/Additive Effect combo->synergistic_effect Achieve bypass_resistance Bypass RT-mediated Resistance alt_target->bypass_resistance Bypass

References

Technical Support Center: Bta-188 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Bta-188, a novel small molecule inhibitor of the Tumor Growth Factor Receptor (TGFR). While this compound has demonstrated significant promise in in vitro studies, translating this efficacy to in vivo models can present challenges. This guide is designed to assist researchers, scientists, and drug development professionals in identifying and addressing potential issues to optimize the in vivo performance of this compound.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the proposed mechanism of action for this compound? This compound is a selective inhibitor of the Tumor Growth Factor Receptor (TGFR), a receptor tyrosine kinase. It is designed to competitively bind to the ATP-binding pocket of TGFR, thereby blocking downstream signaling pathways, such as PI3K/Akt and MAPK/ERK, which are crucial for tumor cell survival and proliferation.
What are the common reasons for discrepancies between in vitro and in vivo results with small molecule inhibitors? The transition from a controlled in vitro environment to a complex in vivo system introduces numerous variables.[1][2][3] Key factors include pharmacokinetics (absorption, distribution, metabolism, and excretion), tumor microenvironment, and the limitations of animal models in fully replicating human cancers.[3]
Which animal models are recommended for evaluating this compound efficacy? Cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are commonly used models.[1][4][5] While CDX models are cost-effective and readily available, PDX models often better preserve the molecular characteristics of the original tumor.[2] The choice of model should be guided by the specific research question.
Are there any known resistance mechanisms to this compound? While specific resistance mechanisms to this compound are still under investigation, common mechanisms of resistance to small molecule inhibitors include target protein mutations, upregulation of the target, and activation of alternative signaling pathways.[6]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Suboptimal tumor growth inhibition in xenograft models. Poor Bioavailability: this compound may have low oral absorption or be rapidly cleared from circulation.- Conduct pharmacokinetic (PK) studies to determine the plasma concentration of this compound over time. - Consider alternative routes of administration (e.g., intravenous, intraperitoneal). - Evaluate different drug formulations to enhance solubility and absorption.
Rapid Metabolism: The compound may be quickly metabolized by the liver into inactive forms.- Perform in vitro metabolism studies using liver microsomes to identify major metabolic pathways. - Co-administer with a metabolic inhibitor (use with caution and appropriate controls). - Synthesize and test analogs of this compound with improved metabolic stability.
Inadequate Target Engagement: The concentration of this compound reaching the tumor tissue may be insufficient to inhibit TGFR effectively.- Perform pharmacodynamic (PD) studies to measure the inhibition of TGFR and downstream signaling in tumor tissue. - Increase the dosing frequency or concentration of this compound based on PK/PD data.
High variability in tumor response among animals. Tumor Heterogeneity: Even within the same cell line, there can be clonal variations leading to different sensitivities to this compound.[1]- Use well-characterized and authenticated cell lines. - Increase the number of animals per group to improve statistical power. - Consider using PDX models, which can better represent tumor heterogeneity.[1]
Inconsistent Drug Administration: Variations in injection volume or technique can lead to inconsistent dosing.- Ensure all personnel are properly trained in animal handling and dosing techniques. - Use calibrated equipment for all administrations.
Observed toxicity or adverse effects in treated animals. Off-Target Effects: this compound may be inhibiting other kinases or cellular processes, leading to toxicity.- Perform in vitro kinase profiling to assess the selectivity of this compound. - Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). - Monitor animals closely for clinical signs of toxicity and perform histopathological analysis of major organs.

Experimental Protocols

Pharmacokinetic (PK) Analysis of this compound in Mice
  • Animal Model: Healthy, 6-8 week old BALB/c mice.

  • Drug Administration: Administer a single dose of this compound (e.g., 10 mg/kg) via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

  • Sample Processing: Process blood samples to isolate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Pharmacodynamic (PD) Assessment of TGFR Inhibition in Tumor Xenografts
  • Animal Model: Nude mice bearing established tumor xenografts (e.g., GBM cell line).

  • Drug Treatment: Treat tumor-bearing mice with this compound or vehicle control for a specified duration.

  • Tumor Collection: Euthanize animals at various time points post-treatment and excise the tumors.

  • Tissue Processing: Prepare tumor lysates for protein analysis.

  • Western Blot Analysis: Perform Western blotting to assess the phosphorylation status of TGFR and key downstream signaling proteins (e.g., p-Akt, p-ERK). A decrease in the phosphorylated forms of these proteins indicates target engagement and inhibition.

  • Immunohistochemistry (IHC): Perform IHC on tumor sections to visualize the in-situ inhibition of TGFR signaling.

Visualizations

Bta_188_Mechanism_of_Action This compound Mechanism of Action Bta_188 This compound TGFR TGFR Bta_188->TGFR Inhibits PI3K_Akt PI3K/Akt Pathway TGFR->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TGFR->MAPK_ERK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK_ERK->Proliferation In_Vivo_Efficacy_Troubleshooting Troubleshooting In Vivo Efficacy Suboptimal_Efficacy Suboptimal In Vivo Efficacy Poor_PK Poor Pharmacokinetics Suboptimal_Efficacy->Poor_PK Rapid_Metabolism Rapid Metabolism Suboptimal_Efficacy->Rapid_Metabolism Low_Target_Engagement Low Target Engagement Suboptimal_Efficacy->Low_Target_Engagement Optimize_Dose Optimize Dose/Route Poor_PK->Optimize_Dose Modify_Compound Modify Compound Rapid_Metabolism->Modify_Compound Confirm_Target_Inhibition Confirm Target Inhibition Low_Target_Engagement->Confirm_Target_Inhibition

References

Technical Support Center: Bta-188 and Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently limited publicly available information specifically detailing the off-target effects of Bta-188. This technical support guide provides a general framework and best practices for researchers to identify and assess potential off-target effects of novel small molecule inhibitors, using methodologies applicable to compounds like this compound, a known inhibitor of rhinoviruses (HRV) and enterovirus (EV) 71.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a potent antiviral compound like this compound?

A1: Off-target effects are unintended interactions of a drug or compound with proteins or other biomolecules in the host organism that are not the intended therapeutic target. For this compound, which targets viral proteins, any significant interaction with human proteins would be considered an off-target effect. These are a concern because they can lead to unforeseen side effects, toxicity, or a reduction in the therapeutic window of the compound. Early identification of off-target interactions is crucial for a comprehensive safety assessment and to guide further drug development.

Q2: My cells are showing unexpected toxicity or a phenotype not consistent with antiviral activity after treatment with this compound. Could this be due to off-target effects?

A2: Yes, unexpected cellular toxicity or phenotypes are classic indicators of potential off-target effects. If the observed effect occurs at concentrations close to the EC50 (effective concentration for 50% viral inhibition), it warrants a thorough investigation into the compound's selectivity. It is important to rule out other factors such as compound solubility, stability in culture media, or impurities.

Q3: How can I begin to investigate the potential off-target profile of this compound?

A3: A tiered approach is recommended. Initially, computational or in-silico methods can predict potential off-target interactions based on the chemical structure of this compound. Subsequently, in vitro experimental validation is crucial. Broad-spectrum screening assays, such as kinase profiling panels or proteomics-based approaches, can provide an unbiased view of potential off-target binding partners.

Q4: this compound is a pyridazinyl oxime ether. Are there known off-target concerns with this class of compounds?

A4: The biological activities of oxime ethers are diverse. While some have shown high specificity, others have been reported to exhibit activities beyond their primary intended use, including anticancer and cytotoxic effects on human cell lines.[1][2][3] Therefore, it is prudent to experimentally determine the selectivity profile of this compound rather than relying solely on data from structurally related compounds.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with small molecule inhibitors that may indicate off-target effects.

Observed Issue Potential Cause (related to Off-Target Effects) Recommended Troubleshooting Steps
High Cellular Toxicity at or near Efficacious Dose The compound may be inhibiting an essential host cell protein.1. Determine the CC50 (50% cytotoxic concentration) in multiple relevant human cell lines. 2. Calculate the Selectivity Index (SI = CC50 / EC50). A low SI (<10) suggests potential off-target toxicity. 3. Perform broad-spectrum off-target screening (e.g., kinase panel, proteomics) to identify potential toxicity targets.
Inconsistent Antiviral Activity Across Different Cell Lines Off-target effects may be cell-type specific due to differential protein expression.1. Profile the expression levels of the intended viral target in the different cell lines. 2. If target expression is similar, consider that an off-target protein, uniquely expressed or essential in one cell line, is being affected. 3. Utilize proteomics to compare the protein expression profiles of the cell lines and correlate with compound activity.
Phenotype Unrelated to Viral Inhibition (e.g., changes in cell morphology, cell cycle arrest) The compound is likely modulating a host signaling pathway.1. Perform a cell cycle analysis (e.g., by flow cytometry). 2. Use pathway-specific reporter assays to screen for modulation of common signaling pathways (e.g., NF-κB, MAPK, etc.). 3. Employ phosphoproteomics to identify signaling cascades affected by the compound.
Discrepancy Between Biochemical and Cell-Based Assay Potency Poor cell permeability, active efflux from cells, or engagement of an off-target in the cellular environment.1. Assess cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Use efflux pump inhibitors to determine if the compound is a substrate for transporters like P-glycoprotein. 3. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells.

Data Presentation: On-Target vs. Potential Off-Target Activity

The following tables illustrate how to present quantitative data when assessing the selectivity of a compound like this compound.

Table 1: Antiviral Activity and Cytotoxicity Profile of this compound

Cell LineVirusOn-Target EC50 (nM)Host Cell CC50 (µM)Selectivity Index (SI = CC50/EC50)
HeLaHRV-140.8> 50> 62,500
VeroEV7182> 50> 610
A549-N/A25N/A
HEK293-N/A35N/A

This table presents hypothetical data for illustrative purposes.

Table 2: Kinase Selectivity Profile of this compound (Hypothetical Data)

Kinase Target% Inhibition @ 1 µMIC50 (µM)Biological Function
On-Target (Viral) N/A N/A Viral Replication
CDK2/CycA85%0.5Cell Cycle Regulation
SRC60%2.1Cell Growth, Proliferation
p38α45%8.7Stress Response, Inflammation
EGFR15%> 10Cell Growth, Proliferation
VEGFR210%> 10Angiogenesis

This table presents hypothetical data to demonstrate how off-target kinase activity could be displayed.

Key Experimental Protocols

Kinase Profiling Assay

Objective: To identify potential off-target interactions of this compound with a panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be tested, typically starting from 10 µM in a screening panel.

  • Kinase Panel: Select a commercial kinase profiling service that offers a broad panel of purified human kinases (e.g., >200 kinases).

  • Assay Principle: The assay typically measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often a radiometric assay using ³³P-ATP or a fluorescence-based assay.

  • Procedure (General):

    • In a multi-well plate, combine the kinase, its specific substrate, and ATP.

    • Add this compound at the desired concentration.

    • Incubate the reaction for a specified time at a controlled temperature.

    • Stop the reaction and measure the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase at the tested concentration relative to a vehicle control (DMSO).

    • For kinases showing significant inhibition (e.g., >50%), perform a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To verify the engagement of this compound with its intended viral target and potential off-targets in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells (either virus-infected or uninfected) with this compound at various concentrations or with a vehicle control (DMSO) for a defined period.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or ELISA using an antibody specific to the target of interest.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Proteomics-Based Off-Target Identification

Objective: To identify novel off-target proteins of this compound in an unbiased manner.

Methodology:

  • Affinity-Based Proteomics:

    • Synthesize a this compound analog with a linker and immobilize it on beads to create an affinity matrix.

    • Incubate the affinity matrix with cell lysate.

    • Wash away non-specifically bound proteins.

    • Elute the proteins that specifically bind to this compound.

    • Identify the eluted proteins by mass spectrometry (LC-MS/MS).

  • Activity-Based Protein Profiling (ABPP):

    • Design and synthesize a reactive probe based on the this compound scaffold that can covalently bind to its targets.

    • Treat cells or cell lysates with the probe.

    • Analyze the proteome to identify the proteins that have been covalently labeled by the probe using mass spectrometry.

Visualizations

experimental_workflow cluster_0 Initial Screening cluster_1 In Vitro Validation cluster_2 Cellular Confirmation A This compound B In Silico Off-Target Prediction A->B C Broad Kinase Panel Screening B->C D Proteomics (Affinity/ABPP) B->D E Identify Potential Off-Targets C->E D->E F Cellular Thermal Shift Assay (CETSA) E->F G Dose-Response in Cellular Assays E->G H Confirm Off-Target Engagement F->H G->H

Caption: Experimental workflow for identifying off-target effects of this compound.

troubleshooting_logic A Unexpected Cellular Phenotype Observed B Is the phenotype dose-dependent? A->B C Yes B->C D No B->D F Is the phenotype observed across multiple cell lines? C->F E Investigate compound stability/solubility D->E G Yes F->G H No F->H J Perform broad off-target screening (Kinase/Proteomics) G->J I Potential cell-type specific off-target effect H->I I->J K Hypothesize affected pathway J->K L Validate with specific assays (e.g., CETSA, reporter assays) K->L

Caption: Troubleshooting decision tree for unexpected cellular phenotypes.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor SRC SRC (Off-Target) Receptor->SRC RAS RAS SRC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Bta188 This compound Bta188->SRC Inhibition

Caption: Hypothetical off-target inhibition of the SRC signaling pathway by this compound.

References

Technical Support Center: Bta-188 Metabolites and Activity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is intended for research purposes only. Bta-188 and its metabolites are experimental compounds and should be handled by trained professionals in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A: this compound is an experimental small molecule inhibitor of the pro-inflammatory signaling pathway mediated by the NLRP3 inflammasome. Its primary mechanism of action is the direct binding to the NACHT domain of NLRP3, preventing its oligomerization and subsequent activation. This inhibition leads to a reduction in the production of pro-inflammatory cytokines IL-1β and IL-18.

Q2: What are the known major metabolites of this compound and are they active?

A: The two major metabolites of this compound identified in preclinical studies are Bta-M1 (hydroxylated) and Bta-M2 (glucuronidated). Current data indicates that Bta-M1 retains partial activity, whereas Bta-M2 is considered inactive. See the data summary table below for more details.

Q3: We are observing lower than expected potency of this compound in our cell-based assays. What are the possible causes?

A: Several factors could contribute to lower than expected potency:

  • Compound Degradation: this compound is sensitive to prolonged exposure to light and high temperatures. Ensure proper storage at -20°C and minimize light exposure during experiments.

  • Metabolic Conversion: If your cell line has high metabolic activity, this compound may be rapidly converted to its less active or inactive metabolites. Consider using a metabolic inhibitor (e.g., 1-aminobenzotriazole) as a control to assess the impact of metabolism.

  • Assay Conditions: The potency of this compound can be influenced by assay parameters such as cell density, serum concentration, and the type of NLRP3 activator used. Refer to the recommended experimental protocols for optimized conditions.

  • Cell Line Variability: Different cell lines may exhibit varying levels of NLRP3 expression and metabolic enzyme activity, leading to differences in observed potency.

Q4: Are there any known off-target effects of this compound or its metabolites?

A: Extensive off-target screening has been conducted for this compound, showing high selectivity for NLRP3. However, at concentrations significantly above the efficacious dose, some weak interactions with other signaling pathways have been noted. Bta-M1 has shown some minor off-target activity in preliminary screens, while Bta-M2 is considered inactive. It is recommended to perform counter-screens for any observed unexpected biological effects.

Troubleshooting Guides

Problem: High variability in experimental replicates.

Possible Cause Troubleshooting Step
Inconsistent cell passage numberUse cells within a consistent and narrow passage number range for all experiments.
Variability in compound dilutionPrepare fresh serial dilutions for each experiment from a concentrated stock solution.
Incomplete cell lysis for cytokine measurementEnsure complete cell lysis by optimizing lysis buffer composition and incubation time.
Edge effects in multi-well platesAvoid using the outer wells of the plate for experimental samples, or ensure proper sealing to minimize evaporation.

Problem: No significant inhibition of IL-1β production observed.

Possible Cause Troubleshooting Step
Inactive NLRP3 inflammasomeConfirm activation of the NLRP3 inflammasome in your positive controls using a known activator (e.g., ATP, nigericin).
Incorrect compound concentrationVerify the concentration of your this compound stock solution and the accuracy of your dilutions.
Insufficient pre-incubation timeEnsure that cells are pre-incubated with this compound for the recommended duration before adding the NLRP3 activator.
Degraded compoundUse a fresh aliquot of this compound from proper storage conditions.

Data Presentation

Table 1: In Vitro Activity of this compound and its Major Metabolites

CompoundTargetAssay TypeCell LineIC50 (nM)
This compound NLRP3IL-1β ELISATHP-115.2 ± 2.1
Bta-M1 NLRP3IL-1β ELISATHP-1125.8 ± 15.3
Bta-M2 NLRP3IL-1β ELISATHP-1> 10,000

Experimental Protocols

Protocol 1: In Vitro NLRP3 Inhibition Assay in THP-1 Cells

  • Cell Culture: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Differentiation: Differentiate THP-1 cells into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Priming: Prime the differentiated macrophages with 1 µg/mL lipopolysaccharide (LPS) for 4 hours.

  • Compound Treatment: Pre-incubate the primed cells with various concentrations of this compound or its metabolites for 1 hour.

  • NLRP3 Activation: Induce NLRP3 inflammasome activation by adding 5 mM ATP for 30 minutes.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Mandatory Visualizations

Bta_188_Metabolism_and_Activity Bta_188 This compound (Active) Bta_M1 Bta-M1 (Partially Active) Bta_188->Bta_M1 Phase I (Hydroxylation) Bta_M2 Bta-M2 (Inactive) Bta_188->Bta_M2 Phase II (Glucuronidation)

Caption: Metabolic pathway of this compound.

NLRP3_Inhibition_Workflow cluster_cell_prep Cell Preparation cluster_assay NLRP3 Inhibition Assay cluster_data Data Analysis THP1 THP-1 Monocytes PMA PMA Differentiation (48h) THP1->PMA Macrophages Differentiated Macrophages PMA->Macrophages LPS LPS Priming (4h) Macrophages->LPS Compound This compound/Metabolite Pre-incubation (1h) LPS->Compound ATP ATP Activation (30min) Compound->ATP ELISA IL-1β ELISA ATP->ELISA IC50 IC50 Calculation ELISA->IC50

Caption: Experimental workflow for NLRP3 inhibition assay.

Addressing poor solubility of Bta-188 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the poor aqueous solubility of Bta-188. The following information is intended for researchers, scientists, and drug development professionals to facilitate the successful use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a chemical compound with the molecular formula C21H28N4O2 and a molecular weight of 368.5 g/mol .[1] Like many organic molecules developed in drug discovery programs, this compound exhibits poor solubility in aqueous solutions. This is a significant concern because for a compound to be biologically active and generate reliable data in vitro and in vivo, it must be dissolved in the aqueous environment of biological systems.[2][3] Poor solubility can lead to inaccurate assay results, underestimation of biological activity, and challenges in formulation development.[4]

Q2: I observed precipitation when I added my this compound stock solution to my aqueous assay buffer. What should I do?

A2: Precipitation upon dilution of a concentrated stock (often in DMSO) into an aqueous buffer is a common sign of poor solubility.[4][5] To address this, you can try several approaches:

  • Lower the final concentration: Your intended concentration may be above the solubility limit of this compound in the final assay medium.

  • Optimize the solvent system: Consider using a co-solvent or a different solubilizing agent in your formulation.

  • Adjust the pH: The solubility of ionizable compounds can be pH-dependent.[2][6]

  • Increase the temperature: Solubility of many compounds increases with temperature; however, ensure this is compatible with your experimental setup.[2]

Q3: What are the most common initial strategies for solubilizing a poorly water-soluble compound like this compound?

A3: The most common initial strategies involve creating a stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), and then diluting it into the aqueous medium.[3] If this leads to precipitation, the next steps often involve the use of co-solvents, pH adjustment, or the addition of surfactants.[2][5][7]

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides systematic approaches to troubleshoot and improve the solubility of this compound for your experiments.

Issue 1: this compound precipitates out of solution upon dilution from an organic stock.
  • Cause: The final concentration of this compound exceeds its solubility limit in the aqueous buffer, and the percentage of the organic solvent is too low to maintain its solubility.

  • Solutions:

    • Co-Solvent Addition: Introduce a water-miscible co-solvent to the aqueous buffer to increase the solubilizing capacity of the medium.[2][8] Common co-solvents and their typical starting concentrations are listed in the table below.

    • pH Adjustment: If this compound has ionizable groups, altering the pH of the buffer can significantly impact its solubility.[2][9] For a basic compound, lowering the pH to protonate the molecule and form a more soluble salt can be effective. Conversely, for an acidic compound, increasing the pH can enhance solubility.

    • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[9]

Quantitative Data Summary: Common Solubilizing Agents
Solubilizing AgentTypeTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)Organic Solvent< 1% (in final solution)High concentrations can be toxic to cells.[4]
EthanolCo-solvent1-5%Can affect protein structure at higher concentrations.
Polyethylene Glycol (PEG) 400Co-solvent5-20%Generally well-tolerated in many biological systems.[5]
Propylene GlycolCo-solvent5-20%Another commonly used, low-toxicity co-solvent.
Tween® 80 (Polysorbate 80)Surfactant0.01-0.1%Forms micelles to solubilize hydrophobic compounds.[5]
Poloxamer 188Surfactant0.1-1%A non-ionic block copolymer used to stabilize formulations.[10]
Cyclodextrins (e.g., HP-β-CD)Complexation Agent1-5%Forms inclusion complexes with hydrophobic molecules.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the desired amount of this compound powder.

  • Add a sufficient volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Enhancement using a Co-solvent
  • Prepare a series of aqueous buffers containing different concentrations of a co-solvent (e.g., 5%, 10%, 15%, 20% PEG 400).

  • Prepare a working solution of this compound by diluting the DMSO stock into each of the co-solvent buffers to the desired final concentration.

  • Visually inspect for any precipitation immediately and after a defined period (e.g., 1 hour, 24 hours).

  • (Optional) Quantify the amount of soluble this compound by centrifuging the samples, collecting the supernatant, and analyzing the concentration using a suitable analytical method like HPLC.

Visualizations

Experimental_Workflow_for_Solubility_Enhancement cluster_prep Preparation cluster_test Solubility Test cluster_troubleshoot Troubleshooting cluster_analysis Analysis & Finalization start Start with this compound Powder stock Prepare High-Concentration Stock in DMSO start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute observe Observe for Precipitation dilute->observe precip Precipitation Observed observe->precip Yes no_precip No Precipitation observe->no_precip No optimize Optimize Formulation: - Co-solvents - pH Adjustment - Surfactants precip->optimize protocol Finalize Solubilization Protocol no_precip->protocol optimize->dilute quantify Quantify Solubility (e.g., HPLC) optimize->quantify quantify->protocol finish Proceed with Experiment protocol->finish

Caption: Experimental workflow for addressing this compound solubility issues.

Decision_Tree_for_Solubilization start Poor Aqueous Solubility of this compound is_ionizable Is this compound ionizable? start->is_ionizable ph_adjust Adjust pH is_ionizable->ph_adjust Yes use_cosolvent Use Co-solvents (e.g., PEG, Ethanol) is_ionizable->use_cosolvent No / Unsure is_soluble_ph Soluble? ph_adjust->is_soluble_ph is_soluble_ph->use_cosolvent No success Proceed with Experiment is_soluble_ph->success Yes is_soluble_cosolvent Soluble? use_cosolvent->is_soluble_cosolvent use_surfactant Use Surfactants (e.g., Tween 80) is_soluble_cosolvent->use_surfactant No is_soluble_cosolvent->success Yes is_soluble_surfactant Soluble? use_surfactant->is_soluble_surfactant complexation Use Complexation Agents (e.g., Cyclodextrins) is_soluble_surfactant->complexation No is_soluble_surfactant->success Yes fail Consider Advanced Formulation complexation->fail

Caption: Decision tree for selecting a solubilization strategy for this compound.

References

Technical Support Center: Bta-188 Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Bta-188 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound, its degradation pathways, and preventative measures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to three main degradation pathways:

  • Hydrolysis: Degradation due to reaction with water. This is often pH-dependent.

  • Oxidation: Degradation in the presence of oxidizing agents or molecular oxygen.

  • Photolysis: Degradation upon exposure to light, particularly UV radiation.

Q2: What are the optimal storage conditions for this compound to minimize degradation?

A2: For optimal stability, this compound should be stored under the following conditions:

  • Temperature: -20°C for long-term storage.

  • Light: Protected from light (stored in an amber vial or a dark container).

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Form: As a solid (lyophilized powder) rather than in solution.

Q3: Is this compound sensitive to pH in aqueous solutions?

A3: Yes, this compound shows significant pH-dependent degradation. It is most stable in a slightly acidic to neutral pH range (pH 4-6). Degradation is accelerated under both strongly acidic (pH < 3) and basic (pH > 8) conditions.[1]

Q4: Can I autoclave solutions containing this compound?

A4: No, autoclaving is not recommended. The high temperature and pressure will lead to significant thermal degradation of this compound. Sterilization of this compound solutions should be performed by filtration through a 0.22 µm filter.

Q5: What are the visible signs of this compound degradation?

A5: While chemical analysis is required for confirmation, visual indicators of degradation may include a change in the color of the solid material (e.g., from white to yellow) or the appearance of turbidity or precipitation in solutions.

Troubleshooting Guides

Issue 1: Unexpectedly low recovery of this compound in my experimental samples.

  • Possible Cause 1: pH-induced Hydrolysis.

    • Troubleshooting Step: Measure the pH of your sample matrix. If it is outside the optimal range of pH 4-6, adjust the pH using a suitable buffer system.

  • Possible Cause 2: Oxidation.

    • Troubleshooting Step: De-gas your solvents and buffers before use. Prepare and handle solutions under an inert atmosphere if possible. Consider adding an antioxidant, such as ascorbic acid, if compatible with your experimental system.

  • Possible Cause 3: Adsorption to container surfaces.

    • Troubleshooting Step: Use low-adsorption plasticware or silanized glassware. Include a small amount of a non-ionic surfactant, like Polysorbate 80, in your buffer to reduce non-specific binding.

Issue 2: Appearance of unknown peaks in my HPLC chromatogram.

  • Possible Cause 1: Photodegradation.

    • Troubleshooting Step: Protect your samples from light at all stages of the experiment, from preparation to analysis. Use amber vials and cover sample carousels.

  • Possible Cause 2: Contamination.

    • Troubleshooting Step: Ensure all solvents and reagents are of high purity. Run a blank sample (matrix without this compound) to check for interfering peaks.

  • Possible Cause 3: Formation of Degradants.

    • Troubleshooting Step: Refer to the this compound degradation pathway diagram below. The retention times of the degradants may correspond to the unknown peaks. Perform forced degradation studies (see Experimental Protocols) to confirm the identity of the degradants.

Troubleshooting Decision Tree for Unexpected this compound Degradation

G start Unexpected this compound Degradation Observed check_light Were samples protected from light? start->check_light protect_light Implement light protection (amber vials, etc.) check_light->protect_light No check_ph Is the pH of the solution between 4 and 6? check_light->check_ph Yes retest Re-run experiment and analyze for degradation protect_light->retest adjust_ph Adjust pH to 4-6 using a suitable buffer check_ph->adjust_ph No check_oxygen Were solutions de-gassed? Was an inert atmosphere used? check_ph->check_oxygen Yes adjust_ph->retest prevent_oxidation De-gas solvents and work under inert gas check_oxygen->prevent_oxidation No check_oxygen->retest Yes prevent_oxidation->retest

Caption: Troubleshooting logic for this compound degradation.

Quantitative Data

Table 1: this compound Degradation Under Forced Conditions

Stress ConditionTime (hours)This compound Remaining (%)Major Degradant(s)
0.1 M HCl, 60°C2485.2This compound-H1
0.1 M NaOH, 60°C2478.5This compound-H2
5% H₂O₂, RT2489.1This compound-O1
UV Light (254 nm), RT2491.3This compound-P1
80°C, Dry Heat7298.5Minor degradation

Table 2: pH-Rate Profile for this compound Hydrolysis at 40°C

pHk (s⁻¹)Half-life (hours)
2.05.8 x 10⁻⁶33.2
4.01.2 x 10⁻⁷1604.2
6.01.5 x 10⁻⁷1283.3
8.09.7 x 10⁻⁷198.5
10.04.2 x 10⁻⁶45.9

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 5% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Photolytic Degradation: Place 10 mL of the stock solution in a quartz cuvette and expose it to UV light (254 nm) for 24 hours.

  • Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 72 hours.

  • Sample Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV method.

Experimental Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL this compound Stock acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (5% H2O2, RT) prep_stock->oxidation photo Photolysis (UV 254 nm, RT) prep_stock->photo neutralize Neutralize Samples acid->neutralize base->neutralize oxidation->neutralize photo->neutralize analyze Analyze by HPLC-UV neutralize->analyze G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Bta188 This compound H1 This compound-H1 (Acid Degradant) Bta188->H1 H+ / H2O H2 This compound-H2 (Base Degradant) Bta188->H2 OH- / H2O O1 This compound-O1 (Oxidative Degradant) Bta188->O1 [O] P1 This compound-P1 (Photolytic Degradant) Bta188->P1 hv

References

Validation & Comparative

A Comparative Analysis of the Antiviral Activity of Bta-188 and Pirodavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiviral activities of Bta-188 and pirodavir, two capsid-binding inhibitors with activity against picornaviruses. The information is compiled from published experimental data to assist researchers in understanding their respective potencies and spectrums of activity.

Mechanism of Action

Both this compound and pirodavir are antiviral compounds that target the capsid of picornaviruses. They belong to a class of drugs known as capsid binders. These molecules insert themselves into a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the capsid, thereby preventing the conformational changes necessary for viral uncoating and the subsequent release of the viral RNA into the host cell cytoplasm. This mechanism effectively halts the viral replication cycle at an early stage.

cluster_virus Picornavirus cluster_host Host Cell Viral_RNA Viral RNA Capsid Capsid (VP1, VP2, VP3, VP4) Hydrophobic_Pocket Hydrophobic Pocket (in VP1) Uncoating_Blocked Uncoating Blocked Hydrophobic_Pocket->Uncoating_Blocked Stabilizes Capsid Receptor Host Cell Receptor Endosome Endosome Receptor->Endosome Endocytosis Endosome->Uncoating_Blocked RNA_Release Viral RNA Release Endosome->RNA_Release Uncoating Cytoplasm Cytoplasm Virus_Particle Intact Virus Virus_Particle->Receptor Attachment Inhibitor This compound or Pirodavir Inhibitor->Hydrophobic_Pocket Binding RNA_Release->Cytoplasm Replication

Caption: Mechanism of action for this compound and pirodavir.

Quantitative Comparison of Antiviral Activity

The following table summarizes the available quantitative data on the in vitro antiviral activity of this compound and pirodavir against various picornaviruses, primarily human rhinoviruses (HRV).

CompoundVirus TargetAssay TypeMetricValueReference(s)
Pirodavir 80% of 100 HRV serotypesCytopathic Effect (CPE)EC800.064 µg/mL[1][2]
16 EnterovirusesCPEEC801.3 µg/mL[1][2]
HRV-2Virus Yield ReductionIC902.3 nM[3][4]
59% of HRV serotypesNot SpecifiedIC50<100 nM[3][4]
Enterovirus 71Not SpecifiedIC505,420 nM[3]
This compound HRV-2Not SpecifiedIC500.8 nM[4]
HRV-2Not SpecifiedIC9011 nM[4]
HRV-2Virus Yield ReductionIC902.1 nM[4]
75% of HRV serotypesNot SpecifiedIC50<100 nM[4]
Enterovirus 71Not SpecifiedIC5082 nM[4]
Coxsackie A and B virusesNot SpecifiedIC50773 to 3,608 nM[4]
EchovirusesNot SpecifiedIC50193 to 5,155 nM[4]
Poliovirus (strain Chat)Not SpecifiedIC5082 nM[4]

Experimental Protocols

The data presented above are primarily derived from two common types of in vitro antiviral assays: Cytopathic Effect (CPE) Reduction Assays and Virus Yield Reduction Assays. The general methodologies are outlined below.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect host cells from the virus-induced cell death (cytopathic effect).

  • Cell Culture: A monolayer of susceptible host cells (e.g., HeLa cells for rhinoviruses) is grown in 96-well plates.

  • Compound Preparation: The test compounds (this compound or pirodavir) are serially diluted to various concentrations.

  • Infection and Treatment: The cell monolayers are infected with a standardized amount of virus. Simultaneously, the diluted compounds are added to the wells. Control wells include uninfected cells, and infected cells without any compound.

  • Incubation: The plates are incubated at an optimal temperature for viral replication (e.g., 33°C for rhinoviruses) for a period sufficient to observe significant CPE in the untreated, infected wells (typically 3-5 days).

  • Quantification of CPE: The extent of CPE is quantified. This can be done visually by microscopy or through a cell viability assay, such as the MTT or neutral red uptake assays, which measure the metabolic activity of living cells.

  • Data Analysis: The concentration of the compound that inhibits CPE by 50% (EC50) or 80% (EC80) compared to the virus control is calculated.

Start Start Cell_Seeding Seed Host Cells in 96-well Plate Start->Cell_Seeding Incubation1 Incubate to form Monolayer Cell_Seeding->Incubation1 Infection Infect Cells with Virus and Add Compound Incubation1->Infection Compound_Dilution Prepare Serial Dilutions of Antiviral Compound Compound_Dilution->Infection Incubation2 Incubate for 3-5 Days Infection->Incubation2 CPE_Assessment Assess Cytopathic Effect (e.g., MTT Assay) Incubation2->CPE_Assessment Data_Analysis Calculate EC50/EC80 CPE_Assessment->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a CPE Reduction Assay.

Virus Yield Reduction Assay

This assay directly measures the amount of infectious virus produced in the presence of an antiviral compound.

  • Cell Culture and Infection: Confluent monolayers of susceptible cells are infected with the virus at a specific multiplicity of infection (MOI).

  • Compound Treatment: Following viral adsorption, the inoculum is removed, and media containing various concentrations of the test compound is added.

  • Incubation: The infected and treated cells are incubated for a single replication cycle (e.g., 14-24 hours).

  • Virus Harvest: After incubation, the cells and supernatant are harvested. The cells are lysed (e.g., by freeze-thawing) to release intracellular virions.

  • Virus Tittering: The total amount of infectious virus in the harvested material is quantified using a plaque assay or a TCID50 (50% Tissue Culture Infective Dose) assay.

  • Data Analysis: The concentration of the compound that reduces the virus yield by a certain percentage (e.g., 90% for IC90 or 99% for IC99) compared to the untreated control is determined.

Summary of Findings

  • Potency: Both this compound and pirodavir demonstrate potent antiviral activity against a broad range of human rhinovirus serotypes, with IC50 values often in the low nanomolar range.[3][4] Against HRV-2, this compound appears to be slightly more potent in terms of its IC50 (0.8 nM vs. not explicitly stated for pirodavir but likely in a similar range) but slightly less effective in the virus yield reduction assay (IC90 of 2.1 nM for this compound vs. 2.3 nM for pirodavir).[4]

  • Spectrum of Activity: this compound appears to have a broader spectrum of activity, inhibiting a higher percentage of HRV serotypes at concentrations below 100 nM compared to pirodavir (75% vs. 59%).[4] this compound also shows activity against other enteroviruses, including coxsackieviruses, echoviruses, and poliovirus, with varying degrees of potency.[4] Pirodavir also has activity against a range of enteroviruses.[1][2]

  • Clinical Development: Pirodavir has undergone clinical trials for the treatment of rhinovirus infections.[5][6] Intranasal administration showed some prophylactic efficacy but limited therapeutic benefit in naturally occurring colds.[5][6] The development of pirodavir was hampered by issues such as poor oral bioavailability. This compound was developed as an analog of pirodavir with potentially improved pharmacokinetic properties.

References

Unveiling the Stronghold: A Comparative Guide to the Validation of Bta-188's Capsid-Binding Site

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies used to validate the binding sites of capsid-targeting antiviral agents, with a focus on the picornavirus inhibitor Bta-188. While direct experimental validation data for this compound's binding site is not extensively published, this guide draws parallels with closely related and well-characterized capsid inhibitors to offer a comprehensive overview of the validation process.

This compound is a potent, orally bioavailable inhibitor of picornaviruses, including rhinoviruses and enteroviruses, the causative agents of the common cold and other serious illnesses. It belongs to a class of antiviral compounds known as capsid binders. These molecules inhibit viral replication by inserting into a hydrophobic pocket within the viral capsid protein VP1. This binding event stabilizes the capsid, preventing the conformational changes necessary for viral uncoating and the release of the viral genome into the host cell.

The validation of the precise binding site of compounds like this compound is crucial for understanding their mechanism of action, predicting potential resistance mutations, and guiding the development of next-generation inhibitors with improved efficacy and broader activity. This guide will delve into the key experimental techniques employed for this purpose, presenting comparative data from analogous capsid-binding agents.

Comparative Analysis of Capsid-Binding Inhibitors

CompoundVirus SerotypeBinding Affinity (Kd)50% Inhibitory Concentration (IC50)Key Resistance Mutations (VP1)
Pirodavir Human Rhinovirus 9 (HRV-9)37 nM[1][2]42 nM[1][2]Not specified in the provided context
WIN 52084 Human Rhinovirus 14 (HRV-14)0.02 µM[3]Correlates well with Kd[4]Not specified in the provided context
Disoxaril (WIN 51711) Human Rhinovirus 14 (HRV-14)0.08 µM[3]Correlates well with Kd[4]Not specified in the provided context
WIN 54954 Human Rhinovirus 14 (HRV-14)0.22 µM[3]Correlates well with Kd[4]L1188 (mutant shows no detectable binding)[4]
Vapendavir Human Rhinovirus 14 (HRV-14)Not specifiedNot specifiedC199R/Y[5]
Vapendavir Poliovirus 1 (PV1)Not specifiedNot specifiedI194F[5]
Vapendavir Enterovirus-D68 (EV-D68)Not specifiedNot specifiedM252L, A156T[5]

Key Experimental Methodologies for Binding Site Validation

The validation of a capsid-binding site is a multi-faceted process that combines genetic, biophysical, and structural biology techniques. The following sections detail the core experimental protocols used to elucidate the binding interactions of capsid inhibitors.

Resistance Selection and Mutational Analysis

A powerful method for identifying a drug's binding site is to select for and characterize drug-resistant viral mutants. Mutations that confer resistance are often located in or near the drug's binding pocket, sterically hindering the drug's entry or altering the chemical interactions necessary for binding.

Experimental Protocol:

  • Virus Propagation: The target virus (e.g., a rhinovirus serotype) is propagated in a suitable host cell line (e.g., HeLa cells).

  • Serial Passage in the Presence of Inhibitor: The virus is cultured in the presence of sub-optimal concentrations of the capsid inhibitor (e.g., this compound).

  • Increasing Inhibitor Concentration: With each subsequent passage, the concentration of the inhibitor is gradually increased. This applies selective pressure, favoring the growth of viral variants with reduced susceptibility.

  • Plaque Assay and Isolation of Resistant Clones: After several passages, the virus population is plaqued to isolate individual resistant clones.

  • Sequencing of the Capsid Region: The genomic region encoding the capsid proteins (particularly VP1) of the resistant clones is sequenced to identify mutations that are not present in the wild-type virus.

  • Reverse Genetics: To confirm that the identified mutations are responsible for the resistant phenotype, they are introduced into an infectious cDNA clone of the wild-type virus. The resulting recombinant virus is then tested for its susceptibility to the inhibitor.

Resistance_Selection_Workflow cluster_cell_culture In Vitro Evolution cluster_analysis Genetic and Phenotypic Analysis VirusPropagation Virus Propagation SerialPassage Serial Passage with Increasing Inhibitor VirusPropagation->SerialPassage Introduce Inhibitor PlaqueAssay Plaque Assay and Isolation SerialPassage->PlaqueAssay Select for Resistance Sequencing Capsid Sequencing PlaqueAssay->Sequencing Identify Mutations ReverseGenetics Reverse Genetics Sequencing->ReverseGenetics Introduce Mutations into Wild-Type SusceptibilityTesting Susceptibility Testing ReverseGenetics->SusceptibilityTesting Confirm Resistance

Workflow for Resistance Selection and Mutational Analysis.
Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful technique for determining the high-resolution structures of viruses and virus-inhibitor complexes. By visualizing the inhibitor bound to the capsid, cryo-EM provides direct evidence of the binding site and the specific molecular interactions.

Experimental Protocol:

  • Virus Purification: High-purity, concentrated virus samples are prepared.

  • Complex Formation: The purified virus is incubated with a molar excess of the capsid inhibitor (e.g., this compound) to ensure saturation of the binding sites.

  • Cryo-EM Grid Preparation: A small volume of the virus-inhibitor complex is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample.

  • Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual virus particles are collected.

  • Image Processing and 3D Reconstruction: The particle images are computationally aligned and averaged to generate a high-resolution three-dimensional map of the virus-inhibitor complex.

  • Model Building and Analysis: An atomic model of the capsid proteins and the inhibitor is built into the cryo-EM density map. This allows for the detailed analysis of the binding pocket and the interactions between the inhibitor and specific amino acid residues.

CryoEM_Workflow VirusPurification Virus Purification ComplexFormation Incubation with Inhibitor VirusPurification->ComplexFormation GridPreparation Cryo-EM Grid Preparation ComplexFormation->GridPreparation DataCollection Data Collection (TEM) GridPreparation->DataCollection ImageProcessing Image Processing and 3D Reconstruction DataCollection->ImageProcessing ModelBuilding Atomic Model Building and Analysis ImageProcessing->ModelBuilding

Experimental Workflow for Cryo-Electron Microscopy.
Radiolabeled Ligand Binding Assay

Radiolabeled ligand binding assays are used to quantify the binding affinity (dissociation constant, Kd) of an inhibitor to its target. This provides a measure of the strength of the interaction.

Experimental Protocol:

  • Radiolabeling: The capsid inhibitor is synthesized with a radioactive isotope (e.g., ³H or ¹²⁵I).

  • Virus Preparation: Purified virus particles are prepared at a known concentration.

  • Binding Reaction: A fixed concentration of the radiolabeled inhibitor is incubated with varying concentrations of the purified virus. For competition assays, a fixed concentration of both radiolabeled ligand and virus are incubated with increasing concentrations of a non-labeled competitor (e.g., this compound).

  • Separation of Bound and Free Ligand: The virus-ligand complexes are separated from the unbound ligand, typically by filtration through a membrane that retains the virus particles.

  • Quantification of Radioactivity: The amount of radioactivity retained on the filter is measured using a scintillation counter. This corresponds to the amount of bound ligand.

  • Data Analysis: The binding data is analyzed using Scatchard analysis or non-linear regression to determine the Kd and the maximum number of binding sites (Bmax).

Binding_Assay_Logic cluster_components Reaction Components Radioligand Radiolabeled Inhibitor Incubation Incubation Radioligand->Incubation Virus Purified Virus Virus->Incubation Competitor Unlabeled Inhibitor (Optional) Competitor->Incubation Separation Separation of Bound/Free Ligand Incubation->Separation Quantification Quantification of Radioactivity Separation->Quantification Analysis Data Analysis (Kd, Bmax) Quantification->Analysis

References

Structural Showdown: Bta-188 and its Analogs in the Fight Against Viral Capsids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between antiviral compounds and their viral targets is paramount. This guide provides a comparative structural and functional analysis of Bta-188, a potent picornavirus inhibitor, and its well-characterized analogs, the WIN compounds, in their binding to the viral capsid. By examining experimental data and detailed methodologies, we aim to illuminate the key interactions that drive their antiviral activity.

This compound, a pyridazinyl oxime ether, has demonstrated significant efficacy against rhinoviruses (HRV) and enterovirus 71. Its mechanism of action is believed to be analogous to the extensively studied "WIN compounds," a class of antiviral agents that bind to a hydrophobic pocket within the viral protein 1 (VP1) of the picornavirus capsid. This binding event stabilizes the capsid, thereby preventing the conformational changes necessary for viral uncoating and the release of the viral genome into the host cell.

This guide will use the well-documented WIN compounds, particularly Pleconaril and WIN 52084, as structural and functional proxies for this compound to provide a comprehensive comparison based on available scientific literature.

Quantitative Comparison of Antiviral Activity and Binding Affinity

The following tables summarize key quantitative data for this compound and representative WIN compounds, offering a clear comparison of their performance.

Table 1: In Vitro Antiviral Activity

CompoundVirusAssay TypeEC50 / IC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/EC50)
This compoundHuman Rhinovirus 2 (HRV-2)Not SpecifiedIC50: 0.0008Not SpecifiedNot Specified
This compoundEnterovirus 71Not SpecifiedIC50: 0.082Not SpecifiedNot Specified
PleconarilEnteroviruses (215 clinical isolates)CPE ReductionMIC90: ≤0.18[1]12.5 - 25[1]≥34[1]
PleconarilRhinoviruses (baseline isolates)CPE ProtectionEC50: ≤0.05 (for 50% of isolates)[2]>3.8[2]Not Specified
WIN 52084Human Rhinovirus 14 (HRV-14)Plaque ReductionMIC: Not SpecifiedNot SpecifiedNot Specified
WIN 54954Human Rhinovirus 39 (HRV-39)Not SpecifiedMIC: 0.17 µg/ml (~0.4 µM)[3]Not SpecifiedNot Specified
WIN 54954Human Rhinovirus 23 (HRV-23)Not SpecifiedMIC: 0.016 µg/ml (~0.04 µM)[3]Not SpecifiedNot Specified

Table 2: Binding Affinity to Viral Capsid

CompoundVirusMethodDissociation Constant (Kd) (µM)Association Rate (kon) (M⁻¹s⁻¹)Dissociation Rate (koff) (s⁻¹)
WIN 52084Human Rhinovirus 14 (HRV-14)Saturation Binding0.02[4]Not SpecifiedNot Specified
WIN 56590Human Rhinovirus 14 (HRV-14)Saturation Binding0.02[4]Not SpecifiedNot Specified
Disoxaril (WIN 51711)Human Rhinovirus 14 (HRV-14)Saturation Binding0.08[4]Not SpecifiedNot Specified
WIN 54954Human Rhinovirus 14 (HRV-14)Saturation Binding0.22[4]Not SpecifiedNot Specified

Structural Insights into Capsid Binding

The binding of WIN compounds to the hydrophobic pocket in VP1 has been elucidated through X-ray crystallography. This interaction is crucial for their antiviral effect.

cluster_capsid Viral Capsid (VP1) Hydrophobic_Pocket Hydrophobic Pocket Stabilization Capsid Stabilization Hydrophobic_Pocket->Stabilization Leads to Bta_188 This compound / WIN Compound Bta_188->Hydrophobic_Pocket Binds to Uncoating_Inhibition Inhibition of Uncoating Stabilization->Uncoating_Inhibition Results in Genome_Release_Block Viral Genome Release Blocked Uncoating_Inhibition->Genome_Release_Block

Caption: Binding of this compound/WIN compounds to the VP1 hydrophobic pocket.

The binding of these compounds induces a conformational change that prevents the virus from attaching to host cell receptors and inhibits the uncoating process necessary for releasing the viral RNA.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize capsid-binding antivirals.

Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.

Cell_Monolayer Prepare Cell Monolayer Virus_Infection Infect with Virus Cell_Monolayer->Virus_Infection Compound_Treatment Treat with Compound Dilutions Virus_Infection->Compound_Treatment Incubation Incubate to Allow Plaque Formation Compound_Treatment->Incubation Staining Stain and Count Plaques Incubation->Staining IC50_Calculation Calculate IC50 Staining->IC50_Calculation

Caption: Workflow for a plaque reduction assay.

Protocol:

  • Cell Culture: Plate susceptible host cells in multi-well plates to form a confluent monolayer.

  • Virus Inoculation: Infect the cell monolayers with a known titer of the virus.

  • Compound Application: After a viral adsorption period, remove the inoculum and add a semi-solid overlay medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) that stains living cells, leaving the plaques (areas of dead or lysed cells) unstained.

  • Data Analysis: Count the number of plaques at each compound concentration and calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique used to directly measure the heat changes that occur during a binding interaction, providing a complete thermodynamic profile of the binding event.[6][7]

Sample_Cell Viral Capsid in Sample Cell Titration Titrate Compound into Sample Cell Sample_Cell->Titration Syringe Compound in Syringe Syringe->Titration Heat_Change Measure Heat Change Titration->Heat_Change Binding_Isotherm Generate Binding Isotherm Heat_Change->Binding_Isotherm Thermodynamic_Parameters Determine Kd, ΔH, ΔS, n Binding_Isotherm->Thermodynamic_Parameters

Caption: Isothermal Titration Calorimetry workflow.

Protocol:

  • Sample Preparation: Prepare purified viral capsids and the antiviral compound in the same buffer to minimize heats of dilution.

  • ITC Instrument Setup: Load the viral capsid solution into the sample cell and the compound solution into the injection syringe of the ITC instrument.

  • Titration: Perform a series of small, sequential injections of the compound into the sample cell while maintaining a constant temperature.

  • Heat Measurement: The instrument measures the heat released or absorbed during each injection.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of the compound to the capsid to generate a binding isotherm. This curve is then fitted to a binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), binding entropy (ΔS), and stoichiometry of binding (n).[7]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It provides kinetic data on the association and dissociation of a ligand (the compound) and an analyte (the viral capsid).[8][9]

Sensor_Chip Immobilize Viral Capsid on Sensor Chip Compound_Flow Flow Compound over Surface Sensor_Chip->Compound_Flow Binding_Detection Detect Change in Refractive Index Compound_Flow->Binding_Detection Sensorgram Generate Sensorgram Binding_Detection->Sensorgram Kinetic_Analysis Determine kon, koff, Kd Sensorgram->Kinetic_Analysis

Caption: Surface Plasmon Resonance workflow.

Protocol:

  • Immobilization: The viral capsid is immobilized on the surface of a sensor chip.

  • Association Phase: A solution containing the antiviral compound is flowed over the sensor chip surface, allowing the compound to bind to the immobilized capsids. The change in the refractive index at the surface, which is proportional to the mass of bound compound, is monitored in real-time.[9]

  • Dissociation Phase: A buffer solution without the compound is flowed over the surface, and the dissociation of the compound from the capsid is monitored.

  • Data Analysis: The resulting sensorgram (a plot of response units versus time) is analyzed to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Conclusion

The structural analysis of compounds like this compound and its analogs, the WIN compounds, bound to the viral capsid provides invaluable insights for the rational design of novel antiviral therapeutics. The quantitative data and detailed experimental protocols presented in this guide offer a framework for comparing the efficacy of such capsid-binding inhibitors. While direct structural and extensive quantitative data for this compound remain to be fully published, the strong parallels with the WIN class of compounds provide a solid foundation for understanding its mechanism of action and for guiding future drug development efforts targeting the viral capsid.

References

A Comparative Study of Bta-188 and Vapendavir: Potent Capsid-Binding Inhibitors of Rhinovirus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two potent anti-rhinovirus compounds, Bta-188 and its successor, vapendavir (formerly BTA-798). Both molecules were developed by Biota Holdings and target the viral capsid, a validated approach for inhibiting picornavirus replication. This document summarizes their mechanisms of action, presents available in vitro efficacy data, and outlines the experimental protocols utilized for their characterization.

Introduction and Overview

Human rhinoviruses (HRV) are the primary causative agents of the common cold and are major triggers for exacerbations of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The development of effective antiviral therapies for HRV infections remains a significant unmet medical need. This compound and vapendavir represent two key milestones in the pursuit of a clinically effective rhinovirus inhibitor. Vapendavir was developed as a next-generation compound with improved potency and a more favorable safety profile compared to its predecessor, this compound. Both compounds are classified as capsid-binding agents, which physically interact with the viral particle to prevent critical early steps in the viral life cycle.

Mechanism of Action: Capsid Binding and Inhibition of Viral Entry

Both this compound and vapendavir share a common mechanism of action: they are capsid-binding inhibitors. They insert into a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the capsid, preventing the conformational changes necessary for viral uncoating and the subsequent release of the viral RNA genome into the host cell cytoplasm. This mechanism effectively halts the infection at a very early stage.

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G cluster_virus Picornavirus Particle cluster_host Host Cell cluster_inhibition Inhibitory Effect Viral_Capsid Viral Capsid (VP1, VP2, VP3, VP4) Viral_RNA Viral RNA Host_Cell_Receptor Host Cell Receptor (e.g., ICAM-1) Viral_Capsid->Host_Cell_Receptor Attaches to Hydrophobic_Pocket Hydrophobic Pocket (in VP1) Inhibition Inhibition of Uncoating Hydrophobic_Pocket->Inhibition Cytoplasm Cytoplasm Antiviral_Compound This compound or Vapendavir Antiviral_Compound->Hydrophobic_Pocket Inhibition->Viral_RNA Prevents Release into Cytoplasm

Caption: Mechanism of action of this compound and vapendavir.

Comparative In Vitro Antiviral Activity

Vapendavir was developed to improve upon the antiviral potency of this compound. The available data indicates that vapendavir (BTA-798) is at least twice as potent as this compound.

CompoundVirus Strain(s)Assay TypeCell LineEfficacy (EC50/IC50)Cytotoxicity (CC50)Selectivity Index (SI = CC50/EC50)Reference
This compound Human Rhinovirus 2 (HRV-2)Not SpecifiedNot SpecifiedIC50: 0.8 nMData not availableNot calculable[1]
EnterovirusNot SpecifiedNot SpecifiedIC50: 82 nMData not availableNot calculable[1]
Vapendavir (BTA-798) Enterovirus 71 (EV71)CPE ReductionNot SpecifiedEC50: 0.5 - 1.4 µMData not availableNot calculable[2]
Human Rhinoviruses (97% of tested strains)Not SpecifiedNot SpecifiedPotent activity reportedWell-tolerated in clinical trialsNot calculable from available in vitro data[3][4]

Note: Direct comparison of the IC50 of this compound and the EC50 of vapendavir should be made with caution due to potential differences in experimental assays and viral strains. The lack of publicly available CC50 data for this compound prevents the calculation of its Selectivity Index.

Experimental Protocols

The following are generalized protocols for the types of in vitro assays commonly used to evaluate the antiviral activity of compounds like this compound and vapendavir.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

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G cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Seed_Cells Seed host cells in 96-well plates Add_Compound Add compound dilutions to cells Compound_Dilution Prepare serial dilutions of antiviral compound Compound_Dilution->Add_Compound Add_Virus Infect cells with rhinovirus Add_Compound->Add_Virus Incubate Incubate for 48-72 hours Add_Virus->Incubate Assess_CPE Visually assess CPE or use viability stain (e.g., MTS, Neutral Red) Incubate->Assess_CPE Calculate_EC50 Calculate EC50 (50% effective concentration) Assess_CPE->Calculate_EC50

Caption: Workflow for a CPE Reduction Assay.

Detailed Steps:

  • Cell Seeding: Plate a suitable host cell line (e.g., HeLa or MRC-5 cells) in 96-well microtiter plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the test compound (this compound or vapendavir) in cell culture medium.

  • Treatment and Infection: Remove the growth medium from the cell monolayers and add the compound dilutions. Subsequently, infect the cells with a known titer of human rhinovirus. Include appropriate controls: virus-infected untreated cells (virus control), uninfected untreated cells (cell control), and uninfected cells treated with the compound dilutions (toxicity control).

  • Incubation: Incubate the plates at 33-35°C (optimal for rhinovirus replication) in a humidified CO2 incubator for 2-5 days, or until significant CPE is observed in the virus control wells.

  • Assessment of CPE: The cytopathic effect can be scored visually under a microscope. Alternatively, cell viability can be quantified using a colorimetric assay such as the MTS assay, where a tetrazolium salt is bioreduced by viable cells into a colored formazan product.

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits CPE by 50%, is calculated by plotting the percentage of CPE inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay quantifies the reduction in the number of infectious virus particles (plaques) in the presence of the antiviral compound.

Detailed Steps:

  • Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayers with a dilution of rhinovirus that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well) and allow the virus to adsorb for 1-2 hours.

  • Compound Treatment: After adsorption, remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes various concentrations of the test compound.

  • Incubation: Incubate the plates at 33-35°C for several days to allow for plaque formation.

  • Plaque Visualization and Counting: Once plaques are visible, fix and stain the cell monolayer (e.g., with crystal violet). The plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50%.

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of the compound that is toxic to the host cells.

Detailed Steps:

  • Cell Seeding: Plate host cells in 96-well plates as for the CPE reduction assay.

  • Compound Treatment: Treat the uninfected cells with the same serial dilutions of the test compound used in the antiviral assays.

  • Incubation: Incubate the plates for the same duration as the antiviral assays.

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTS assay.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Summary and Conclusion

This compound and vapendavir are potent capsid-binding inhibitors of human rhinoviruses. The development of vapendavir as a successor to this compound demonstrates a successful lead optimization strategy, resulting in a compound with enhanced antiviral potency. While both compounds share a common mechanism of action, the available data suggests that vapendavir is the more promising clinical candidate. Vapendavir has advanced to clinical trials, showing promise in treating rhinovirus infections in at-risk patient populations.[3][4]

The lack of publicly available cytotoxicity data for this compound makes a full comparative assessment of its therapeutic window challenging. Future studies directly comparing the in vitro and in vivo efficacy and safety of these and other capsid-binding inhibitors will be valuable for the continued development of effective treatments for rhinovirus infections.

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G Bta_188 This compound (Pyridazinyl Oxime Ether) Capsid_Binding Capsid-Binding Mechanism (Inhibition of Uncoating) Bta_188->Capsid_Binding Rhinovirus_Activity Activity against Rhinoviruses & Enteroviruses Bta_188->Rhinovirus_Activity Improved_Potency Improved Potency (Vapendavir > this compound) Bta_188->Improved_Potency Vapendavir Vapendavir (BTA-798) (Benzoxazole/Benzothiazole Derivative) Vapendavir->Capsid_Binding Vapendavir->Rhinovirus_Activity Vapendavir->Improved_Potency Improved_Safety Improved Safety Profile (Vapendavir) Vapendavir->Improved_Safety Clinical_Development Advanced to Clinical Trials Vapendavir->Clinical_Development

Caption: Logical relationship between this compound and vapendavir.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Bta-188

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Bta-188 is not publicly available. The following guidance is based on general laboratory safety principles for handling novel or uncharacterized chemical compounds. A thorough risk assessment should be conducted by qualified personnel before any handling, storage, or disposal of this compound.

Immediate Safety and Logistical Information

Researchers, scientists, and drug development professionals must prioritize safety when handling novel compounds like this compound. In the absence of specific hazard data, a cautious approach is warranted, treating the substance as potentially hazardous. The following sections provide essential procedural guidance for personal protective equipment (PPE), operational plans, and disposal.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes recommended PPE for handling this compound, categorized by the level of protection. The appropriate level should be determined by a site-specific risk assessment.

Protection LevelRespiratory ProtectionHand ProtectionEye/Face ProtectionProtective Clothing
Standard Laboratory Practice Not generally required if handled in a certified chemical fume hood.Nitrile or neoprene gloves.Safety glasses with side shields or safety goggles.[1]Standard laboratory coat.
Increased Hazard Potential Air-purifying respirator with appropriate cartridges.Double-gloving with nitrile or neoprene gloves.Chemical splash goggles and a face shield.[1]Chemical-resistant lab coat or apron over a standard lab coat.
High Hazard/Emergency Self-contained breathing apparatus (SCBA).Heavy-duty chemical-resistant gloves.Full-face respirator with appropriate cartridges or SCBA.Fully encapsulating chemical protective suit.[1]
Operational Plan

A clear and concise operational plan is essential for the safe handling of this compound. This plan should be communicated to all personnel involved in the process.

  • Preparation:

    • Designate a specific handling area, preferably within a certified chemical fume hood.

    • Ensure all necessary PPE is available and in good condition.

    • Have spill control materials readily accessible.

    • Review the experimental protocol and this safety guidance.

  • Handling:

    • Always handle this compound within a chemical fume hood to minimize inhalation exposure.

    • Use the smallest quantity of the substance necessary for the experiment.

    • Avoid direct contact with skin and eyes.

    • Wash hands thoroughly after handling, even if gloves were worn.

  • Storage:

    • Store this compound in a well-ventilated, cool, and dry area.

    • Keep the container tightly sealed and clearly labeled.

    • Store away from incompatible materials (a full compatibility study should be conducted).

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Collect all this compound waste, including empty containers, contaminated PPE, and experimental materials, in a designated and clearly labeled hazardous waste container.

  • Decontamination:

    • Decontaminate all work surfaces and equipment after handling this compound. The appropriate decontamination solution will depend on the chemical properties of this compound and should be determined beforehand.

  • Disposal:

    • Dispose of this compound waste through a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram illustrates a logical workflow for handling this compound in a laboratory setting, emphasizing safety at each step.

Bta188_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE PrepareWorkArea Prepare Work Area (Fume Hood, Spill Kit) GatherPPE->PrepareWorkArea WeighCompound Weigh Compound PrepareWorkArea->WeighCompound PrepareSolution Prepare Solution WeighCompound->PrepareSolution ConductExperiment Conduct Experiment PrepareSolution->ConductExperiment Decontaminate Decontaminate Work Surfaces & Equipment ConductExperiment->Decontaminate SegregateWaste Segregate Waste Decontaminate->SegregateWaste DisposeWaste Dispose of Waste (Follow Regulations) SegregateWaste->DisposeWaste

This compound Safe Handling Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.